4-Chlorosulfonylcinnamic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-chlorosulfonylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4S/c10-15(13,14)8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGPGWYMMZNPOY-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Chlorosulfonylcinnamic acid synthesis methods
An In-Depth Technical Guide to the Synthesis of 4-Chlorosulfonylcinnamic Acid
Abstract
This compound is a pivotal bifunctional molecule in synthetic organic chemistry, serving as a versatile intermediate for the construction of complex molecular architectures. Its structure, incorporating both a reactive chlorosulfonyl group and a carboxylic acid moiety on a cinnamic acid scaffold, makes it an invaluable building block, particularly in the field of medicinal chemistry for the development of novel sulfonamide-based therapeutic agents.[1][2] This guide provides a comprehensive technical overview of the primary synthesis methods for this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process parameters. The content is tailored for researchers, chemists, and professionals in drug development seeking a practical and in-depth understanding of its preparation.
Introduction: The Strategic Importance of this compound
The utility of this compound stems from the orthogonal reactivity of its two primary functional groups. The highly electrophilic sulfonyl chloride (-SO₂Cl) group is exceptionally susceptible to nucleophilic attack, most commonly by primary and secondary amines, to form stable sulfonamide linkages.[1] This reaction is a cornerstone for the synthesis of a diverse array of sulfonamides, a class of compounds renowned for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The cinnamic acid portion, with its carboxylic acid and α,β-unsaturated system, offers additional sites for chemical modification, enabling its incorporation into larger molecules, polymers, or bioconjugates.
This guide focuses on the most direct and industrially relevant synthetic route: the electrophilic chlorosulfonation of cinnamic acid. We will explore the reaction mechanism, provide a validated experimental protocol, and discuss alternative strategies for its synthesis.
Core Synthesis Route: Direct Chlorosulfonation of Cinnamic Acid
The most prevalent method for preparing this compound is the direct reaction of trans-cinnamic acid with a suitable chlorosulfonating agent, typically chlorosulfonic acid (ClSO₃H).
Mechanistic Insights and Causality
The reaction proceeds via an electrophilic aromatic substitution mechanism. Chlorosulfonic acid, a powerful and highly reactive reagent, serves as the source of the electrophile.[3] While the precise nature of the electrophile can be complex and dependent on conditions, it is often considered to be SO₂Cl⁺ or a related species.[4]
Key Mechanistic Steps:
-
Electrophile Generation: Two molecules of chlorosulfonic acid can react to generate the electrophilic species and other byproducts.
-
Electrophilic Attack: The π-electron system of the benzene ring of cinnamic acid attacks the electrophilic sulfur atom. The acrylic acid substituent (-CH=CHCOOH) is an ortho-, para-directing group, though deactivating. The steric hindrance at the ortho positions favors substitution at the para-position, leading to the formation of this compound as the major product.[5]
-
Rearomatization: The resulting carbocation intermediate, a sigma complex, loses a proton to restore the aromaticity of the ring, yielding the final product.
The choice of chlorosulfonic acid as the reagent is strategic; it acts as both the sulfonating agent and a powerful dehydrating agent, which is crucial for preventing unwanted side reactions.[3] Using a stoichiometric excess of chlorosulfonic acid also helps to drive the reaction to completion and can serve as the solvent.
Diagram: Electrophilic Aromatic Chlorosulfonation of Cinnamic Acid
References
- 1. benchchem.com [benchchem.com]
- 2. Activity of Cinnamic Acid Derivatives with 4-Chloro-2-mercaptobenzenesulfonamide Moiety against Clinical HLAR and VRE Enterococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. api.pageplace.de [api.pageplace.de]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
4-Chlorosulfonylcinnamic acid solubility and stability data
An In-depth Technical Guide to the Solubility and Stability of 4-Chlorosulfonylcinnamic Acid
Introduction
This compound is a bifunctional molecule featuring a reactive chlorosulfonyl group and a carboxylic acid moiety attached to a cinnamic acid backbone. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialized polymers. Its utility as a building block is intrinsically linked to its physicochemical properties. The chlorosulfonyl group offers a site for nucleophilic attack, enabling the formation of sulfonamides, sulfonic esters, and other derivatives, while the cinnamic acid portion provides a rigid, conjugated system that can be further functionalized.
However, the very reactivity that makes this compound synthetically useful also dictates its challenges in handling and formulation. The chlorosulfonyl group is highly susceptible to hydrolysis, and the overall molecule's stability is influenced by environmental factors such as moisture, pH, temperature, and light. This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols to ensure its effective and reliable application.
Solubility Profile
Understanding the solubility of this compound is the first step in designing any experimental or synthetic procedure. Its solubility is a function of both its nonpolar aromatic framework and its polar, ionizable functional groups, leading to a strong dependence on the chosen solvent system.
Aqueous Solubility and the Critical Role of pH
In neutral or acidic aqueous solutions, this compound exhibits very limited solubility. This is primarily due to the hydrophobic nature of the phenyl ring and the non-ionized state of the carboxylic acid group. However, the most significant challenge to assessing its true aqueous solubility is the rapid and competing reaction of hydrolysis. The chlorosulfonyl group readily reacts with water, converting the parent molecule into 4-sulfocinnamic acid and hydrochloric acid.
The solubility of the parent compound is theoretically governed by the Henderson-Hasselbalch equation. As the pH of the medium increases above the pKa of the carboxylic acid, the group deprotonates to form the more polar and significantly more water-soluble carboxylate anion. This principle is often exploited to dissolve similar acidic compounds in aqueous buffers. However, for this compound, any attempt to dissolve it in aqueous media, regardless of pH, must account for the concurrent hydrolytic degradation.
Solubility in Organic Solvents
The solubility in organic solvents is more practical for synthetic applications where the presence of water is undesirable. Based on available data, this compound demonstrates limited but useful solubility in certain polar organic solvents.
| Solvent | Qualitative Solubility | Rationale for Solvation |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] | A polar aprotic solvent capable of disrupting intermolecular hydrogen bonding and solvating both the polar functional groups and, to some extent, the aromatic ring. |
| Methanol | Slightly Soluble[1] | A polar protic solvent that can engage in hydrogen bonding with the carboxylic acid and sulfonyl groups. Solubility may be enhanced with gentle heating, though thermal stability must be considered. |
| Water | Sparingly Soluble / Reactive | While sparingly soluble in its acidic form, the primary interaction is rapid hydrolysis of the sulfonyl chloride group.[2][3] |
Note: "Slightly Soluble" indicates that the compound may not fully dissolve at high concentrations but can form solutions suitable for many reactions.
Experimental Protocol: Solubility Determination via the Shake-Flask Method
To obtain quantitative solubility data, the isothermal shake-flask method is a reliable standard. This protocol is designed to determine the equilibrium solubility in a non-aqueous solvent where hydrolysis is not a concern.
Methodology:
-
Preparation: Add an excess amount of this compound solid to a known volume of the selected organic solvent (e.g., anhydrous DMSO) in a sealed, inert-atmosphere vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) using a mechanical shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible throughout.
-
Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the vial at high speed to pellet all undissolved solid.
-
Sampling: Carefully extract a precise aliquot of the clear supernatant, ensuring no solid particles are transferred.
-
Quantification: Dilute the aliquot with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.
-
Calculation: The solubility is calculated based on the measured concentration and the dilution factor, typically expressed in mg/mL or mol/L.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Stability Profile
The stability of this compound is a critical consideration for its storage, handling, and application. Its degradation can be initiated by moisture, heat, and light.
Hydrolytic Stability: The Dominant Degradation Pathway
The chlorosulfonyl group is the most labile part of the molecule and is highly susceptible to hydrolysis.[2][3] This is a significant stability concern, as even trace amounts of moisture can initiate degradation.
-
Mechanism: The reaction is a nucleophilic acyl substitution where water acts as the nucleophile, attacking the electrophilic sulfur atom. This results in the formation of 4-sulfocinnamic acid and hydrochloric acid (HCl).
-
Practical Implications: The compound is classified as moisture-sensitive and hygroscopic.[1] Therefore, it must be handled under anhydrous conditions, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent premature degradation. Storage in a desiccator or glovebox is highly recommended.
Thermal Stability
Thermal stability is another key parameter, especially for applications requiring elevated temperatures.
-
Decomposition Temperature: this compound has a reported melting point of >190°C with decomposition.[1] This indicates that the molecule is thermally labile and will degrade upon melting.
-
Storage Conditions: To preserve its integrity, long-term storage at low temperatures is essential. Supplier recommendations specify storage in a freezer at -20°C under an inert atmosphere.[1]
-
Causality: The decomposition at high temperatures likely involves complex reactions, including decarboxylation, desulfonylation, and polymerization, driven by the high energy input.
Photostability
Compounds containing conjugated systems like cinnamic acid are often susceptible to photodegradation.
-
Theoretical Risk: The extended π-system in the molecule can absorb UV light, potentially leading to isomerization of the double bond (trans to cis) or more complex degradation pathways.
-
Best Practices (ICH Q1B): While specific photostability data is not available, best practices dictate that the material should be protected from light. According to ICH Q1B guidelines, photostability testing involves exposing the substance to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/square meter of near UV energy.[4][5] A dark control is always run in parallel to differentiate between thermal and light-induced degradation.
-
Storage: The compound should be stored in amber vials or other light-blocking containers to minimize exposure.[6]
Caption: Key Factors Influencing the Stability of this compound.
Experimental Protocol: Assessing Hydrolytic Stability
This protocol provides a framework for evaluating the rate of hydrolysis of this compound at different pH values.
Methodology:
-
Stock Solution: Prepare a concentrated stock solution of this compound in an anhydrous organic solvent miscible with water (e.g., acetonitrile).
-
Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 3, 5, 7, and 9).
-
Initiation of Degradation: At time zero (t=0), spike a small, known volume of the stock solution into each buffer to a final target concentration. The final percentage of organic solvent should be kept low (<5%) to minimize its effect on the reaction.
-
Time-Point Sampling: Maintain the solutions at a constant temperature. At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each buffer.
-
Reaction Quenching: Immediately quench the reaction in the aliquot by diluting it in a cold, anhydrous mobile phase to prevent further degradation before analysis.
-
HPLC Analysis: Analyze each sample using a stability-indicating HPLC method that can separate the parent compound from its primary hydrolytic degradant (4-sulfocinnamic acid).
-
Data Analysis: Plot the percentage of the remaining parent compound versus time for each pH condition. This data can be used to determine the degradation kinetics (e.g., half-life, t½) at each pH.
Summary and Recommendations
This compound is a highly reactive and valuable synthetic intermediate. Its successful use hinges on a thorough understanding of its physicochemical properties.
-
Solubility: The compound is sparingly soluble in common polar organic solvents like DMSO and methanol. Its use in aqueous systems is severely limited by rapid hydrolysis, though its solubility is expected to increase with pH.
-
Stability: The primary stability concern is its extreme sensitivity to moisture, leading to rapid hydrolysis of the chlorosulfonyl group. It is also thermally labile, decomposing at temperatures above 190°C, and should be protected from light.
Core Handling and Storage Recommendations:
-
Storage: Store at -20°C in a tightly sealed, light-resistant container.[1]
-
Atmosphere: Store and handle under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Solvents: Use only anhydrous solvents for any non-aqueous applications.
-
Monitoring: Regularly check the purity of the material using an appropriate analytical method like HPLC, especially before use in a critical synthesis step.
By adhering to these guidelines and understanding the principles outlined in this guide, researchers can effectively manage the challenges associated with this compound and successfully leverage its synthetic potential.
References
The Emergence of a Versatile Reagent: A Technical Guide to 4-Chlorosulfonylcinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of organic synthesis and medicinal chemistry, certain molecules, though not headline-grabbing discoveries in themselves, become indispensable tools for innovation. 4-Chlorosulfonylcinnamic acid is a prime example of such a compound. Its strategic combination of a reactive sulfonyl chloride and a modifiable cinnamic acid backbone has made it a valuable intermediate in the development of novel therapeutics and functional materials. This guide provides an in-depth exploration of the discovery, synthesis, and key applications of this compound, offering a technical resource for researchers leveraging its unique chemical properties.
While a singular, celebrated moment of "discovery" for this compound is not prominent in the historical record, its emergence can be understood as a logical consequence of the well-established principles of aromatic chemistry in the 20th century. The two key synthetic pillars leading to this compound—the synthesis of cinnamic acid and the chlorosulfonation of aromatic rings—were independently well-understood, making their combination a foreseeable step for chemists seeking to create novel bifunctional molecules.
Part 1: The Synthetic Lineage of this compound
The history of this compound is intrinsically linked to the development of two fundamental organic reactions: the synthesis of cinnamic acid and the electrophilic aromatic substitution to introduce a sulfonyl chloride group.
The Foundation: Synthesis of Cinnamic Acid
Cinnamic acid, a naturally occurring organic acid found in cinnamon and other plants, has been known for centuries.[1] Its synthesis in the laboratory was a significant milestone in organic chemistry. The most notable early method is the Perkin reaction , first reported in 1868. This reaction involves the condensation of an aromatic aldehyde (benzaldehyde) with an acid anhydride (acetic anhydride) in the presence of a weak base, typically the sodium or potassium salt of the carboxylic acid.[2]
Other classical methods for synthesizing cinnamic acid and its derivatives include:
-
Claisen-Schmidt Condensation: A base-catalyzed reaction between an aromatic aldehyde and an aliphatic aldehyde or ketone.
-
Knoevenagel-Doebner Condensation: The reaction of an aromatic aldehyde with malonic acid in the presence of a basic catalyst like pyridine or piperidine.[3]
These methods provided a reliable supply of cinnamic acid, the essential scaffold upon which the chlorosulfonyl group would be introduced.
The Key Transformation: Aromatic Chlorosulfonation
The introduction of a sulfonyl group onto an aromatic ring is a classic example of electrophilic aromatic substitution.[4] The direct conversion of an aromatic compound to its corresponding sulfonyl chloride is most commonly achieved through chlorosulfonation , using chlorosulfonic acid (ClSO₃H) as the reagent.[4] This reaction was extensively studied in the late 19th and early 20th centuries and became a standard procedure in organic synthesis.[5]
The reaction proceeds via the attack of the aromatic ring on the electrophilic sulfur atom of chlorosulfonic acid. The carboxylic acid and the vinyl group of cinnamic acid are electron-withdrawing and thus deactivate the aromatic ring towards electrophilic substitution. However, the directing effect of these substituents favors the substitution at the para position (position 4), leading to the desired product.
Part 2: The Synthesis of this compound: A Probable Historical Pathway
Given the established methodologies, the first synthesis of this compound was likely achieved through the direct chlorosulfonation of trans-cinnamic acid.
Experimental Protocol: A Plausible Historical Synthesis
The following protocol outlines a likely method for the laboratory-scale synthesis of this compound based on well-established procedures for aromatic chlorosulfonation.
Reaction: Chlorosulfonation of trans-Cinnamic Acid
Reagents:
-
trans-Cinnamic acid
-
Chlorosulfonic acid (freshly distilled)
-
Ice
-
Water
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a gas outlet to neutralize the evolving hydrogen chloride gas, trans-cinnamic acid is slowly added in portions to an excess of ice-cold chlorosulfonic acid with vigorous stirring.
-
The reaction temperature is maintained at a low temperature (e.g., 0-5 °C) during the addition to control the exothermic reaction and minimize side product formation.
-
After the addition is complete, the reaction mixture is stirred at a controlled temperature for a specific duration to ensure complete sulfonation. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured onto crushed ice with stirring to quench the excess chlorosulfonic acid and precipitate the product.
-
The solid this compound is then collected by vacuum filtration, washed with cold water to remove any remaining acid, and dried under vacuum.
Self-Validation: The purity of the synthesized this compound can be assessed by its melting point and spectroscopic techniques such as NMR and IR spectroscopy. The expected product would show characteristic signals for the aromatic protons, the vinyl protons of the cinnamic acid backbone, and the presence of the sulfonyl chloride and carboxylic acid functional groups.
Caption: Plausible synthetic pathway to this compound.
Part 3: Physicochemical Properties and Reactivity
This compound is a bifunctional molecule, and its chemistry is dictated by the reactivity of its two key functional groups: the sulfonyl chloride and the carboxylic acid/alkene system.
| Property | Value |
| Molecular Formula | C₉H₇ClO₄S |
| Molecular Weight | 246.67 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | >190°C (decomposes) |
| Solubility | Soluble in DMSO and Methanol |
Data sourced from available chemical supplier information.
The sulfonyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, most notably amines, to form stable sulfonamides. This reactivity is the cornerstone of its utility in medicinal chemistry. The carboxylic acid and the α,β-unsaturated system also offer sites for further chemical modification.
Part 4: Applications in Research and Drug Development
The primary application of this compound is as a versatile building block in the synthesis of more complex molecules, particularly in the realm of drug discovery. The cinnamic acid scaffold is a known "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7]
By incorporating the reactive sulfonyl chloride "handle," chemists can readily attach various functionalities to the cinnamic acid core, enabling the rapid generation of libraries of novel compounds for biological screening.
A notable application is in the synthesis of cinnamic acid derivatives with sulfonamide moieties . Sulfonamides are a critical class of therapeutic agents with a long history of use as antibacterial drugs ("sulfa drugs").[6] The combination of the cinnamic acid and sulfonamide pharmacophores in a single molecule has been explored for the development of new antimicrobial agents.[6]
Caption: Application workflow of this compound.
Conclusion
While the precise moment of its first synthesis may be lost to the annals of routine chemical preparations, the importance of this compound lies not in a dramatic discovery story but in its enduring utility. As a readily accessible bifunctional intermediate, it continues to empower chemists to explore new chemical space and develop innovative molecules with the potential to address significant challenges in medicine and materials science. This guide serves as a testament to the foundational importance of such versatile reagents in the ongoing advancement of chemical research.
References
- 1. trans-Cinnamic acid - American Chemical Society [acs.org]
- 2. rsc.org [rsc.org]
- 3. CN102531814A - Preparation method for trans-cinnamic acid compound in water insoluble ionic liquid [bmim] PF6 - Google Patents [patents.google.com]
- 4. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Activity of Cinnamic Acid Derivatives with 4-Chloro-2-mercaptobenzenesulfonamide Moiety against Clinical HLAR and VRE Enterococcus spp. | MDPI [mdpi.com]
- 7. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
4-Chlorosulfonylcinnamic acid CAS number and IUPAC name
An In-Depth Technical Guide to 4-Chlorosulfonylcinnamic Acid for Advanced Scientific Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a bifunctional reagent of significant interest to researchers in drug development, chemical biology, and materials science. We will delve into its fundamental chemical properties, synthesis, and mechanistic actions. The core focus is on its application as a versatile chemical linker for bioconjugation, particularly in the modification of proteins. This document provides field-proven insights and detailed experimental protocols to enable its effective use in a laboratory setting.
Core Chemical Identifiers and Properties
This compound is characterized by a cinnamic acid backbone, which provides a rigid, unsaturated scaffold, and a highly reactive chlorosulfonyl group. This dual functionality is the basis for its utility as a crosslinking agent and synthetic intermediate.
Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | 3-[4-(Chlorosulfonyl)phenyl]-2-propenoic acid | [1] |
| CAS Number | 17641-30-4 | [1] |
| Chemical Formula | C₉H₇ClO₄S | [1] |
| Synonyms | This compound | [1] |
Physicochemical Properties
The physical and chemical characteristics of a reagent are critical for designing experiments, particularly for determining appropriate solvents and storage conditions.
| Property | Value | Source |
| Molecular Weight | 246.67 g/mol | [2] |
| Appearance | Off-White to Yellow Solid | [2] |
| Melting Point | >190°C (decomposition) | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
| Stability | Hygroscopic, Moisture Sensitive | [2] |
Synthesis and Reaction Mechanism
Understanding the synthesis of this compound provides insight into its reactivity and potential impurities. The most common method for introducing a chlorosulfonyl group to an aromatic ring is through electrophilic aromatic substitution using chlorosulfonic acid.[3][4]
Synthetic Pathway
The synthesis initiates with trans-cinnamic acid, which is reacted with an excess of chlorosulfonic acid. The aromatic ring of the cinnamic acid acts as a nucleophile, attacking the electrophilic sulfur atom of the chlorosulfonic acid. Due to the electron-withdrawing nature of the acrylic acid substituent, the substitution is directed to the meta position. However, the reaction can be controlled to achieve substitution at the para position, leading to the desired product.
The mechanism proceeds as follows:
-
Generation of the Electrophile : The sulfur trioxide (SO₃) electrophile is generated from chlorosulfonic acid.
-
Electrophilic Attack : The π-electrons of the phenyl ring of cinnamic acid attack the SO₃, forming a resonance-stabilized carbocation intermediate (a sigma complex).
-
Aromatization : A base (such as the chloride ion) removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and forming a sulfonic acid.
-
Conversion to Sulfonyl Chloride : The resulting sulfonic acid is then converted to the sulfonyl chloride in the presence of excess chlorosulfonic acid or an agent like thionyl chloride.[3]
Caption: High-level overview of the synthesis of this compound.
Applications in Research and Drug Development
The utility of this compound is primarily derived from its sulfonyl chloride group, which is a highly reactive electrophile. This group readily reacts with nucleophiles, making it an excellent tool for covalent modification of biomolecules.
Bioconjugation and Protein Modification
The primary application is the covalent labeling of proteins. The sulfonyl chloride moiety reacts selectively with primary amines, such as the ε-amino group of lysine residues and the N-terminus of the protein, to form highly stable sulfonamide linkages.[5][6] This reaction is robust and proceeds efficiently under mild aqueous conditions, which is crucial for maintaining the structural integrity and function of the protein.
The covalent attachment of the cinnamic acid scaffold can be used to:
-
Introduce a rigid linker : The phenyl-propenoic structure can be used to connect different molecules with a defined spatial orientation.
-
Attach reporter molecules : The carboxylic acid group can be further functionalized to attach fluorophores, biotin, or other tags for detection and purification.
-
Develop drug-conjugates : The cinnamic acid core itself possesses biological activities, including antimicrobial and anti-inflammatory properties.[7][8] Conjugating it to a targeting protein or antibody can create novel therapeutic agents.
Caption: Reaction of this compound with a protein's lysine residue.
Intermediate in Medicinal Chemistry
Sulfonamides are a critical class of compounds in drug discovery, known for a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects.[5][9] this compound serves as a valuable building block for synthesizing libraries of novel sulfonamide derivatives. By reacting it with various primary or secondary amines, medicinal chemists can rapidly generate diverse molecular structures for screening in drug discovery programs. The introduction of the sulfonyl group can also improve a drug's metabolic stability and pharmacokinetic properties.[10]
Experimental Protocol: Protein Modification
This protocol provides a detailed methodology for the covalent modification of a protein with this compound, targeting primary amine groups.
Materials and Reagents
-
Protein of interest (e.g., Bovine Serum Albumin, BSA) at a concentration of 1-10 mg/mL.
-
This compound.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Reaction Buffer: 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 8.5.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Purification: Desalting column (e.g., PD-10) or dialysis tubing (10 kDa MWCO).
Step-by-Step Methodology
Expertise Insight: The choice of buffer is critical. A pH of 8.0-9.0 is optimal because it deprotonates the lysine ε-amino group, enhancing its nucleophilicity, while minimizing the hydrolysis of the sulfonyl chloride.
-
Prepare Protein Solution : Dissolve the protein in the reaction buffer to the desired concentration. Ensure the buffer does not contain primary amines (e.g., Tris), as these will compete with the protein for reaction.
-
Prepare Reagent Stock Solution : Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a 10-100 mM stock solution.
-
Causality Note: The sulfonyl chloride is highly susceptible to hydrolysis.[2] Preparing the stock solution fresh in an anhydrous organic solvent is essential to ensure maximum reactivity.
-
-
Conjugation Reaction : Add a 10- to 50-fold molar excess of the this compound stock solution to the stirring protein solution. The optimal molar ratio should be determined empirically for each specific protein.
-
Incubation : Allow the reaction to proceed for 1-2 hours at room temperature or 4°C. Longer incubation at a lower temperature may be necessary for sensitive proteins to prevent denaturation.
-
Quench the Reaction : Add the quenching solution to a final concentration of 50-100 mM. This will consume any unreacted this compound. Incubate for 30 minutes.
-
Purification : Remove the unreacted reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). Alternatively, perform dialysis against the storage buffer.
-
Characterization : Confirm the modification using techniques such as mass spectrometry (to determine the increase in molecular weight) or UV-Vis spectroscopy (to detect the cinnamic acid chromophore).
Caption: Experimental workflow for the modification of proteins using this compound.
Conclusion
This compound is a potent bifunctional molecule with significant value for researchers in chemistry and biology. Its ability to form stable sulfonamide bonds with proteins under mild conditions makes it an excellent tool for bioconjugation. Furthermore, its role as a precursor for diverse sulfonamide derivatives positions it as a key intermediate in medicinal chemistry and drug discovery pipelines. The protocols and insights provided in this guide serve as a foundational resource for scientists looking to leverage the unique chemical properties of this reagent in their research.
References
- 1. pschemicals.com [pschemicals.com]
- 2. This compound [amp.chemicalbook.com]
- 3. US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-Chlorocinnamic acid | 1615-02-7 [chemicalbook.com]
- 8. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Introduction: The Versatility of the 4-Chlorosulfonylcinnamic Acid Scaffold
An In-Depth Technical Guide to the Derivatives of 4-Chlorosulfonylcinnamic Acid: Synthesis, Properties, and Therapeutic Potential
This compound is a bifunctional organic compound distinguished by a cinnamic acid backbone, which provides a rigid, planar structure, and two highly reactive functional groups: a carboxylic acid and an aromatic sulfonyl chloride. The inherent reactivity of the sulfonyl chloride group, in particular, makes this molecule a valuable starting material for the synthesis of a diverse library of derivatives.[1] The electrophilic sulfur atom of the sulfonyl chloride is highly susceptible to nucleophilic attack, primarily by primary and secondary amines, leading to the formation of stable sulfonamide linkages.[1] This reaction is a cornerstone for creating cinnamoyl sulfonamides, a class of compounds that has garnered significant interest in medicinal chemistry for its broad spectrum of biological activities.[2][3]
The cinnamic acid moiety itself is not merely a structural support. Derived from natural sources like cinnamon bark, cinnamic acid and its analogues are known to possess a range of biological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[4][5] The combination of the cinnamoyl scaffold with the sulfonamide functional group—a pharmacophore present in numerous approved drugs—creates a powerful synergy, leading to derivatives with enhanced and often novel therapeutic potential.[6] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound derivatives, with a focus on field-proven insights for researchers in drug development.
Part 1: Synthesis of 4-Sulfamoylcinnamic Acid Derivatives
The primary synthetic route to novel derivatives involves the reaction of the sulfonyl chloride group with an amine to form a sulfonamide. This reaction is robust, high-yielding, and tolerant of a wide variety of functional groups on the amine-containing nucleophile, allowing for the creation of a large and diverse chemical library.
General Reaction Scheme
The fundamental reaction is a nucleophilic acyl substitution at the sulfur atom. An amine attacks the electrophilic sulfur, displacing the chloride leaving group. A non-nucleophilic base is typically included to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1]
Caption: General synthesis of N-substituted-4-sulfamoylcinnamic acid derivatives.
Step-by-Step Synthesis Protocol
This protocol describes a reliable method for synthesizing sulfonamide derivatives. The causality behind each step is explained to ensure reproducibility and self-validation.
Materials:
-
This compound
-
Appropriate primary or secondary amine (1.0 equivalent)
-
Pyridine or Triethylamine (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Expertise & Experience: Using an anhydrous solvent and inert atmosphere is critical to prevent hydrolysis of the highly reactive sulfonyl chloride back to the sulfonic acid, which would terminate the reaction.
-
-
Cooling: Chill the solution in an ice bath to 0 °C.
-
Causality: The reaction with the amine is exothermic. Cooling prevents potential side reactions and ensures controlled addition.
-
-
Reagent Addition: Slowly add the amine (1 equivalent) to the stirred solution. Following this, add the base (e.g., pyridine, 1.2 equivalents) dropwise.
-
Causality: The base is essential to scavenge the HCl generated during the reaction. Its absence would lead to the protonation of the reactant amine, rendering it non-nucleophilic and halting the reaction.
-
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to stir at room temperature for 4-12 hours.
-
Trustworthiness: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material (this compound) and the appearance of a new, typically less polar, product spot validates reaction completion.
-
-
Work-up - Quenching: Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess base), water, and brine.
-
Causality: The acidic wash removes the organic base (pyridine/triethylamine) by converting it into a water-soluble salt. The brine wash helps to remove residual water from the organic layer.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is often pure enough for initial screening. For higher purity, recrystallize the product from a suitable solvent system (e.g., ethyl acetate/hexane) or purify by column chromatography on silica gel.
Part 2: Biological Properties and Therapeutic Applications
Derivatives of this compound have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug development in oncology and infectious diseases.
Antimicrobial Activity
Cinnamoyl sulfonamides exhibit potent activity against a spectrum of pathogens, including drug-resistant bacteria and fungi.
Antibacterial Properties:
-
Activity against Resistant Strains: Certain derivatives have shown significant activity against clinically important resistant bacteria.[7] For instance, N-{[4-chloro-5-methyl-2-(naphthalen-1-ylmethylthio)phenyl]sulfonyl}cinnamamide derivatives were found to be active against High-Level Aminoglycoside Resistant (HLAR) and Vancomycin-Resistant Enterococcus (VRE) strains.[2][7]
-
Synergistic Effects: A key finding is the synergistic effect these compounds exhibit when used in combination with conventional antibiotics.[7] This combination therapy can reduce the minimum inhibitory concentration (MIC) of the antibiotic, potentially overcoming resistance mechanisms and reducing therapeutic doses.[2]
-
Biofilm Inhibition: Many bacterial infections are complicated by biofilm formation, which creates a physical barrier to antibiotics. Cinnamic acid derivatives have been shown to inhibit biofilm formation and disrupt established biofilms, a crucial attribute for treating chronic infections.[2]
Antifungal Properties:
-
Esters derived from cinnamic acid, including halogenated versions like 4-chlorocinnamic acid, have demonstrated broad antifungal activity against various Candida species.[8][9][10] The mechanism often involves interaction with fungal-specific enzymes, such as 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[8][10]
Table 1: Selected Antimicrobial Activity of Cinnamic Acid Derivatives
| Compound Class | Organism | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| Cinnamamide Derivatives (16d, 17c) | Enterococcus spp. (VRE) | 2 - 4 | [2][7] |
| Cinnamamide Derivatives (16a, 16c) | Enterococcus spp. (HLAR) | ~4 | [7] |
| Perillyl 4-chlorocinnamate | Candida species | 0.024 µmol/mL | [10] |
| Methoxyethyl 4-chlorocinnamate | Candida species | 0.13 µmol/mL |[10] |
Anticancer Activity
The structural features of cinnamoyl sulfonamides make them adept at targeting pathways critical for cancer cell proliferation and survival.
-
Tubulin Polymerization Inhibition: A series of novel cinnamic acyl sulfonamide derivatives were designed as inhibitors of tubulin polymerization.[11][12] These compounds bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics. This leads to mitotic arrest in the G2/M phase of the cell cycle and ultimately induces apoptosis. One derivative, 10c, showed potent growth inhibitory activity against a melanoma cell line with an IC₅₀ value of 0.8 μg/mL.[11][12]
Caption: Inhibition of tubulin polymerization by cinnamoyl sulfonamide derivatives.
-
Histone Deacetylase (HDAC) Inhibition: Cinnamoyl sulfonamide hydroxamates have been investigated as HDAC inhibitors.[4] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, inducing apoptosis and cell differentiation, making them a validated target in oncology.[4]
Part 3: Experimental Workflows & Data Presentation
This section provides a detailed workflow for the synthesis and evaluation of this compound derivatives, designed as a self-validating system for researchers.
Synthesis and Characterization Workflow
Caption: A self-validating workflow for synthesis and purification.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol uses the broth microdilution method.
Materials:
-
Synthesized derivatives (stock solutions in DMSO)
-
Bacterial or fungal strains
-
Appropriate sterile broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi)
-
Sterile 96-well microtiter plates
-
Positive control (standard antibiotic/antifungal)
-
Negative control (medium only)
-
Vehicle control (medium with DMSO)
-
Microplate reader or incubator
Procedure:
-
Preparation: Add 100 µL of sterile broth to each well of a 96-well plate.
-
Serial Dilution: Add 100 µL of the stock solution of the test compound to the first well. Mix well and transfer 100 µL to the second well. Repeat this two-fold serial dilution across the plate, discarding the final 100 µL from the last well. This creates a concentration gradient.
-
Trustworthiness: This serial dilution method is a standardized and reliable way to test a wide range of concentrations efficiently.
-
-
Inoculation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard for bacteria). Dilute this inoculum in broth so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL. Add 10 µL of this final inoculum to each well.
-
Controls: Include a positive control (wells with a standard drug), a negative control (wells with uninoculated medium), and a vehicle control (wells with inoculum and the same concentration of DMSO as the test wells).
-
Self-Validation: The controls are critical. The negative control ensures sterility. The vehicle control confirms that the solvent (DMSO) has no antimicrobial effect at the tested concentration. The positive control validates the susceptibility of the microorganism.
-
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound where no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader.
Conclusion and Future Outlook
Derivatives of this compound represent a promising and versatile class of molecules with significant therapeutic potential. The straightforward and robust synthesis allows for the creation of diverse libraries, while the combined pharmacophores of cinnamic acid and sulfonamide yield potent biological activities. The demonstrated efficacy against drug-resistant microbes and key cancer targets highlights their importance for further investigation.[7][11] Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, as well as comprehensive preclinical evaluation, including ADME/Tox profiling, to advance the most promising candidates toward clinical development. The potential for these compounds in combination therapies, particularly in overcoming antibiotic resistance, remains a highly valuable avenue for exploration.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Activity of Cinnamic Acid Derivatives with 4-Chloro-2-mercaptobenzenesulfonamide Moiety against Clinical HLAR and VRE Enterococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Therapeutic Bio-Activity of Cinnamoyl Sulfonamide Hydroxamate in Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, biological evaluation, and molecular modeling of cinnamic acyl sulfonamide derivatives as novel antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Dual-Edged Sword: An In-Depth Technical Guide to the Mechanism of Action of 4-Chlorosulfonylcinnamic Acid in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chlorosulfonylcinnamic acid, a bifunctional molecule, presents a compelling case for targeted covalent inhibition in complex biological systems. This technical guide delves into the core mechanisms underpinning its biological activity, moving beyond a superficial overview to provide actionable insights for researchers in drug discovery and chemical biology. By dissecting the individual contributions of the cinnamic acid scaffold and the highly reactive chlorosulfonyl group, we will construct a robust hypothesis for its mechanism of action. This guide will further provide detailed, field-proven experimental protocols to enable the systematic investigation of this and similar reactive molecules, from initial target identification to kinetic characterization and pathway elucidation.
Introduction: The Rationale for a Bifunctional Probe
The pursuit of highly specific and potent modulators of protein function has led to a renaissance in the field of covalent inhibitors. Unlike their non-covalent counterparts, which rely on equilibrium binding, covalent inhibitors form a stable, long-lasting bond with their target protein, often leading to complete and sustained inactivation. This compound is a prime example of a rationally designed covalent probe. Its structure marries two key features:
-
A Cinnamic Acid Scaffold: This widespread natural product and its derivatives are known to possess a broad range of biological activities, including antimicrobial, antioxidant, and anticancer effects.[1][2] This scaffold provides a foundational framework for molecular recognition, often positioning the molecule within the binding sites of various enzymes, particularly protein kinases.[1][3]
-
A Chlorosulfonyl "Warhead": The chlorosulfonyl group is a highly reactive electrophile. It is analogous to the well-studied sulfonyl fluorides used in chemical biology to covalently modify nucleophilic amino acid residues.[4][5] This "warhead" is poised to react with proximal nucleophiles on a target protein, forming a stable sulfonamide or sulfonyl ester linkage and thus achieving irreversible inhibition.
This guide will explore the synergistic interplay of these two moieties, proposing a detailed mechanism of action and providing the experimental tools to validate it.
Proposed Mechanism of Action: A Tale of Two Moieties
The biological activity of this compound is hypothesized to be driven by a two-step mechanism:
-
Initial Non-Covalent Binding: The cinnamic acid portion of the molecule facilitates initial, reversible binding to a target protein. This interaction is likely guided by a combination of hydrophobic and electrostatic interactions within a binding pocket. The phenyl ring and the carboxylic acid group can engage in van der Waals forces, hydrogen bonding, and pi-stacking interactions with the protein's amino acid residues. This initial binding event is crucial for orienting the reactive chlorosulfonyl group in close proximity to a nucleophilic residue.
-
Irreversible Covalent Modification: Once positioned correctly, the highly electrophilic sulfur atom of the chlorosulfonyl group is susceptible to nucleophilic attack by a nearby amino acid side chain. The most likely candidates for this reaction are the thiol group of cysteine, the hydroxyl group of tyrosine or serine, and the amine group of lysine, with cysteine being a particularly favorable target due to the high nucleophilicity of its thiolate anion.[6] This reaction results in the formation of a stable covalent bond and the displacement of the chloride ion.
This covalent modification can lead to a variety of biological outcomes, including:
-
Direct Enzyme Inhibition: If the modification occurs within the active site of an enzyme, it can directly block substrate binding or catalysis.
-
Allosteric Modulation: Modification at a site distal to the active site can induce conformational changes that alter the protein's activity.
-
Disruption of Protein-Protein Interactions: Covalent modification at a protein-protein interface can sterically hinder the formation of essential biological complexes.
A prime example of a cinnamic acid derivative acting as a covalent inhibitor is Caffeic Acid Phenethyl Ester (CAPE), which has been shown to covalently modify a cysteine residue (Cys528) in the nuclear export protein XPO1/CRM1, thereby inhibiting its function.[7] Similarly, various cinnamic acid derivatives have been developed as covalent inhibitors of protein kinases and the stress-response protein KEAP1.[8][9]
Caption: Proposed two-step mechanism of covalent inhibition by this compound.
Experimental Workflows for Target Identification and Validation
The following protocols provide a comprehensive framework for identifying the protein targets of this compound and validating its proposed mechanism of action.
Target Identification using Chemoproteomics
A powerful and unbiased approach to identify the protein targets of a covalent inhibitor is through competitive activity-based protein profiling (ABPP).[10]
Experimental Protocol: Competitive ABPP for Target Identification
-
Cell Lysate Preparation:
-
Culture cells of interest to ~80% confluency.
-
Harvest cells and lyse in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
Competitive Inhibition:
-
Aliquot the cell lysate into multiple tubes.
-
Treat the lysates with varying concentrations of this compound (or a vehicle control) and incubate for a specific time (e.g., 1 hour) at room temperature to allow for covalent modification.
-
-
Probe Labeling:
-
Add a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) to each lysate and incubate to label the remaining accessible cysteine residues.
-
-
Click Chemistry and Enrichment:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide tag to the alkyne-modified proteins.
-
Enrich the biotinylated proteins using streptavidin-coated beads.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead tryptic digestion to release the peptides.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the labeled peptides in each sample.
-
Proteins that show a dose-dependent decrease in labeling by the probe in the presence of this compound are considered potential targets.
-
Caption: Experimental workflow for covalent inhibitor target identification using competitive ABPP.
Identification of the Covalent Modification Site
Once a target protein is identified, it is crucial to pinpoint the exact amino acid residue that is modified.
Experimental Protocol: Mass Spectrometry-based Identification of Modification Site
-
In Vitro Labeling:
-
Incubate the purified recombinant target protein with an excess of this compound.
-
Include a control sample with the protein and vehicle.
-
-
Protein Digestion:
-
Denature, reduce, and alkylate the protein samples.
-
Digest the proteins into smaller peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by reverse-phase liquid chromatography and analyze them by tandem mass spectrometry.
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence database.
-
Look for peptide fragments with a mass shift corresponding to the addition of the 4-sulfonylcinnamic acid moiety. The mass of the modification will be the molecular weight of this compound minus the mass of HCl.
-
The MS/MS fragmentation pattern will reveal the specific amino acid residue that is modified.[11][12]
-
Kinetic Analysis of Irreversible Inhibition
To characterize the potency of the covalent interaction, it is essential to determine the kinetic parameters of inhibition. For irreversible inhibitors, this is typically expressed as the ratio of the inactivation rate constant (kinact) to the inhibitor concentration that gives half-maximal inactivation (KI).
Experimental Protocol: Kinetic Analysis of Irreversible Enzyme Inhibition
-
Enzyme Assay Setup:
-
Establish a continuous or discontinuous assay to monitor the activity of the target enzyme by measuring the formation of a product or the depletion of a substrate over time.
-
-
Determination of kobs:
-
Pre-incubate the enzyme with various concentrations of this compound for different time intervals.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the residual enzyme activity at each time point and inhibitor concentration.
-
For each inhibitor concentration, plot the natural logarithm of the percentage of remaining activity versus the pre-incubation time. The negative of the slope of this line is the observed rate of inactivation (kobs).
-
-
Determination of kinact and KI:
-
Plot the calculated kobs values against the corresponding inhibitor concentrations.
-
Fit the data to the following equation for a two-step irreversible inhibition model: kobs = (kinact * [I]) / (KI + [I]) where [I] is the inhibitor concentration.
-
The maximal inactivation rate (kinact) and the inhibitor concentration at half-maximal inactivation rate (KI) can be determined from this plot. The overall potency is often reported as the second-order rate constant kinact/KI.
-
Table 1: Hypothetical Kinetic Parameters for this compound Against a Target Kinase
| Parameter | Value | Unit |
| kinact | 0.1 | min-1 |
| KI | 5 | µM |
| kinact/KI | 20,000 | M-1s-1 |
Conclusion and Future Directions
This compound represents a powerful tool for probing biological systems and serves as a promising scaffold for the development of targeted covalent therapeutics. Its dual-functionality, combining the recognition properties of the cinnamic acid core with the reactive potential of the chlorosulfonyl group, allows for the selective and irreversible modification of protein targets. The experimental workflows detailed in this guide provide a robust framework for elucidating its mechanism of action, from the initial identification of its cellular targets to the precise characterization of the covalent interaction.
Future research should focus on expanding the library of cinnamic acid derivatives with different reactive "warheads" to fine-tune their reactivity and selectivity. Furthermore, the application of these probes in living cells and in vivo models will be crucial for understanding their physiological effects and therapeutic potential. The systematic approach outlined here will undoubtedly accelerate the discovery of novel covalent modulators of protein function and contribute to the development of next-generation precision medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A crystallographic fragment screen identifies cinnamic acid derivatives as starting points for potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caffeic acid phenethyl ester (CAPE) revisited: Covalent modulation of XPO1/CRM1 activities and implication for its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocols: PTM Identification via Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
Spectroscopic Data for 4-Chlorosulfonylcinnamic Acid: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 4-Chlorosulfonylcinnamic acid, a molecule of significant interest in synthetic chemistry and drug development. While experimentally-derived spectra for this specific compound are not widely available in public databases, this document leverages established spectroscopic principles and data from the closely related analogue, 4-chlorocinnamic acid, to provide a robust predictive characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural features of this compound through spectroscopic analysis.
Molecular Structure and Functional Group Analysis
This compound is a derivative of cinnamic acid, featuring a phenyl ring substituted at the para position with a chlorosulfonyl group. The molecule also possesses a carboxylic acid functional group and a trans-alkene linkage. These structural motifs give rise to characteristic signals in various spectroscopic techniques.
Methodological & Application
Application Notes and Protocols for 4-Chlorosulfonylcinnamic Acid in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide details the proposed application of 4-chlorosulfonylcinnamic acid as a novel bifunctional linker for the development of advanced drug delivery systems, particularly antibody-drug conjugates (ADCs). While direct literature for this specific compound in drug delivery is nascent, its chemical architecture presents a compelling platform for bioconjugation. The highly reactive sulfonyl chloride moiety offers a robust handle for covalent attachment to protein-based targeting ligands, such as monoclonal antibodies, through the formation of stable sulfonamide bonds with lysine residues. Concurrently, the carboxylic acid functionality of the cinnamic acid backbone provides a versatile site for the conjugation of therapeutic payloads. This document provides a comprehensive overview of the underlying chemistry, detailed experimental protocols for the synthesis and characterization of drug conjugates utilizing this compound, and troubleshooting guidance based on established bioconjugation principles.
Introduction: The Rationale for this compound as a Bioconjugation Linker
The efficacy of targeted drug delivery systems hinges on the critical interplay between the targeting moiety, the therapeutic payload, and the linking molecule that tethers them.[1] An ideal linker must be stable in systemic circulation to prevent premature drug release and exhibit reactivity that allows for controlled and reproducible conjugation.[2] this compound emerges as a promising candidate for a bifunctional linker due to its distinct chemical features:
-
Aryl Sulfonyl Chloride: This functional group is known to react efficiently and selectively with primary and secondary amines, such as the ε-amino group of lysine residues on the surface of antibodies and other proteins, to form highly stable sulfonamide linkages.[3][4] This reaction proceeds under mild conditions, which is crucial for maintaining the structural and functional integrity of sensitive biomolecules.
-
Carboxylic Acid: The carboxyl group on the cinnamic acid backbone serves as a classical handle for the attachment of drug molecules that possess a compatible functional group, typically an amine or hydroxyl group, through the formation of an amide or ester bond, respectively.
-
Cinnamic Acid Backbone: The rigid cinnamic acid structure provides a defined spatial separation between the targeting protein and the payload, which can be advantageous in minimizing steric hindrance and preserving the biological activity of both components. The presence of the double bond also opens possibilities for further chemical modifications if desired.
These attributes position this compound as a valuable tool for researchers developing novel bioconjugates for targeted therapies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a linker is essential for designing and optimizing conjugation strategies.
| Property | Value | Reference |
| Molecular Formula | C₉H₇ClO₄S | [5] |
| Molecular Weight | 246.67 g/mol | [5] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not available. For reference, p-chlorosulfonyldihydrocinnamic acid melts at 130-134°C. | [6] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and sparingly soluble in aqueous solutions. Reacts with water. | [6] |
| Reactivity | The sulfonyl chloride is highly reactive towards nucleophiles, particularly amines. It is also moisture-sensitive. | [3] |
Proposed Mechanism of Action in Antibody-Drug Conjugate (ADC) Synthesis
The synthesis of an ADC using this compound as a linker is envisioned as a two-step process:
-
Activation of this compound and Drug Conjugation: The carboxylic acid of this compound is first activated, for example, using a carbodiimide crosslinker like EDC in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester. This activated linker is then reacted with the therapeutic payload, which contains a primary amine, to form a stable amide bond. This yields a drug-linker intermediate.
-
Conjugation of Drug-Linker to Antibody: The purified drug-linker intermediate, which now possesses the reactive sulfonyl chloride, is then incubated with the monoclonal antibody. The sulfonyl chloride groups react with the primary amino groups of surface-accessible lysine residues on the antibody to form stable sulfonamide bonds, resulting in the final ADC.
Diagram 1: Overall workflow for ADC synthesis using this compound.
Experimental Protocols
The following protocols are provided as a general guideline and should be optimized for the specific antibody and drug being used.
Protocol for Synthesis of Drug-Linker Intermediate
This protocol describes the conjugation of a drug containing a primary amine to this compound.
Materials:
-
This compound
-
Drug with a primary amine (Drug-NH₂)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and NHS (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the solution and stir for 4 hours at 0 °C, then allow to warm to room temperature and stir for an additional 12 hours.
-
In a separate flask, dissolve the amine-containing drug (1.0 eq) in anhydrous DMF.
-
Slowly add the drug solution to the activated linker solution. Add TEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to obtain the pure drug-linker intermediate.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Antibody-Drug Conjugation
This protocol details the conjugation of the drug-linker intermediate to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0)
-
Drug-linker intermediate (dissolved in a water-miscible organic solvent like DMSO)
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction buffer (e.g., PBS with 5% v/v DMSO)
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS at pH 7.4-8.0.
-
Prepare a stock solution of the drug-linker intermediate in DMSO at a concentration of 10-20 mM.
-
Slowly add the desired molar excess (e.g., 5-10 fold) of the drug-linker solution to the antibody solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid denaturation of the antibody.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.
-
Monitor the progress of the conjugation by analyzing small aliquots of the reaction mixture.
-
Quench the reaction by adding an excess of a small molecule amine, such as lysine or Tris, to react with any unreacted sulfonyl chloride groups.
-
Purify the resulting ADC from unreacted drug-linker and other small molecules using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[7][8]
Diagram 2: Chemical reaction pathway for ADC synthesis.
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the ADC is crucial to ensure its quality, efficacy, and safety.[9]
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC and can be determined by several methods.[10][11]
A. Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity. The conjugation of a hydrophobic drug-linker increases the overall hydrophobicity of the antibody.[10]
-
Principle: ADCs with a higher number of conjugated drugs will be more hydrophobic and will elute later from the HIC column under a decreasing salt gradient.
-
Expected Outcome: A chromatogram showing peaks corresponding to the unconjugated antibody (DAR=0) and antibodies with different numbers of conjugated drugs (DAR=1, 2, 3, etc.). The average DAR can be calculated from the peak areas.
B. Mass Spectrometry (MS)
Intact mass analysis of the ADC provides a direct measurement of the mass of the different drug-loaded species.[12][13]
-
Principle: The mass of the ADC will increase with each conjugated drug-linker molecule. High-resolution mass spectrometry can resolve the different DAR species.
-
Expected Outcome: A deconvoluted mass spectrum showing a distribution of peaks, each corresponding to a specific DAR. The average DAR can be calculated from the relative abundance of each species.[7][14]
| Analytical Technique | Information Provided | Advantages |
| HIC-HPLC | Average DAR, drug load distribution | Robust, widely used for cysteine-linked ADCs, provides distribution information.[10] |
| Mass Spectrometry | Average DAR, drug load distribution, mass confirmation | High accuracy and resolution, provides detailed structural information.[12][13] |
| UV-Vis Spectroscopy | Average DAR | Simple, rapid, and convenient for initial estimation.[11][] |
Analysis of Purity and Aggregation
Size-Exclusion Chromatography (SEC)
SEC is used to assess the purity of the ADC and to quantify the presence of aggregates.[7][8]
-
Principle: Molecules are separated based on their size. Aggregates will elute earlier than the monomeric ADC.
-
Expected Outcome: A major peak corresponding to the monomeric ADC and potentially smaller peaks at earlier retention times corresponding to aggregates.
Conclusion
This compound presents a promising, albeit underexplored, bifunctional linker for the development of drug-delivery systems. Its straightforward and robust conjugation chemistry, based on the formation of stable sulfonamide and amide bonds, makes it an attractive candidate for linking therapeutic payloads to targeting proteins. The protocols and analytical methods described in this guide provide a solid foundation for researchers to explore the potential of this novel linker in their drug development programs. As with any new chemical entity, careful optimization and thorough characterization will be paramount to achieving the desired therapeutic outcomes.
References
- 1. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound [amp.chemicalbook.com]
- 6. P-CHLOROSULFONYLDIHYDROCINNAMIC ACID | 63545-54-0 [chemicalbook.com]
- 7. waters.com [waters.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. benchchem.com [benchchem.com]
- 11. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
Application Notes & Protocols: 4-Chlorosulfonylcinnamic Acid as a Novel Linker for Stable Antibody-Drug Conjugates
Abstract
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potency of cytotoxic payloads.[1] The linker connecting these two components is a critical determinant of an ADC's therapeutic index, influencing its stability, pharmacokinetics, and mechanism of action.[2] This document introduces 4-chlorosulfonylcinnamic acid as a novel, heterobifunctional linker for the development of highly stable, non-cleavable ADCs. We provide a detailed scientific overview, step-by-step protocols for drug-linker synthesis and antibody conjugation, and comprehensive methodologies for the characterization and quality control of the resulting ADC. The protocols are designed for researchers, scientists, and drug development professionals seeking to explore new linker technologies for robust and effective therapeutic candidates.
Introduction: The Rationale for a Sulfonamide-Based Linker
The efficacy of an ADC is critically dependent on the stability of the linker in systemic circulation.[] Premature release of the cytotoxic payload can lead to off-target toxicity and a diminished therapeutic window.[4] While many linker strategies exist, including cleavable disulfides and peptides, non-cleavable linkers that rely on the complete lysosomal degradation of the antibody offer maximum stability.[5][]
This compound presents a unique scaffold for creating such stable conjugates. Its structure features two key reactive sites:
-
Aromatic Sulfonyl Chloride (-SO₂Cl): This functional group reacts efficiently and specifically with the nucleophilic ε-amine of solvent-accessible lysine residues on the antibody surface.[7] This reaction forms a highly stable sulfonamide bond, which is resistant to hydrolysis and enzymatic degradation under physiological conditions.[8][9]
-
Cinnamic Acid Carboxyl Group (-COOH): This group provides a versatile handle for attaching the cytotoxic payload. After activation, it readily couples with amine-functionalized drugs to form a stable amide bond. The cinnamic acid backbone itself may also contribute favorable properties to the ADC, as its derivatives have been explored for various biological activities.[10][11]
This dual-functionality allows for a straightforward, two-stage conjugation process, yielding a homogeneous and stable ADC product.
Principle of Conjugation Chemistry
The core of this methodology is the formation of a sulfonamide linkage between the antibody and the linker. The sulfonyl chloride is a potent electrophile that demonstrates high reactivity towards the unprotonated form of lysine's primary amine. This reaction is highly favorable under slightly basic conditions (pH ~8.0-9.0), which deprotonates the lysine ε-amino group, enhancing its nucleophilicity without significantly denaturing the antibody.
The overall process involves first synthesizing the "activated payload" by coupling the drug to the cinnamic acid portion of the linker, followed by the conjugation of this drug-linker construct to the antibody.
Figure 1: Two-stage workflow for ADC synthesis using this compound.
Experimental Protocols
Protocol 3.1: Synthesis of Amine-Reactive Drug-Linker (Payload Activation)
Objective: To activate the carboxylic acid of this compound and couple it to an amine-containing payload, preparing it for antibody conjugation. This protocol uses N-hydroxysuccinimide (NHS) ester chemistry as an example.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-containing cytotoxic payload (e.g., MMAE, Doxorubicin-amine)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
NHS Ester Formation (Activation of Linker):
-
Dissolve this compound (1.0 eq), NHS (1.1 eq), and DCC (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by Thin Layer Chromatography (TLC). The formation of the NHS ester will result in a new, typically less polar, spot.
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct. The filtrate contains the activated linker (4-chlorosulfonylcinnamoyl-NHS ester).
-
-
Coupling to Amine-Payload:
-
Dissolve the amine-containing payload (1.0 eq) in anhydrous DMF.
-
Add the filtrate containing the activated linker (1.05 eq) to the payload solution dropwise.
-
Add a non-nucleophilic base such as TEA or DIPEA (2.0 eq) to scavenge the released acid.
-
Stir the reaction at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the final drug-linker construct.
-
Confirm the structure and purity of the product using LC-MS and ¹H NMR.
-
Expert Insight: The sulfonyl chloride group is sensitive to hydrolysis, especially under basic conditions.[12][13] While it is generally more stable than an acid chloride, it is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere to maximize yield. The choice of base in step 2.2 is important; a hindered base like DIPEA is preferred to minimize potential side reactions with the sulfonyl chloride.
Protocol 3.2: Conjugation of Drug-Linker to Antibody
Objective: To covalently attach the purified drug-linker construct to the monoclonal antibody via lysine residues.
Materials:
-
Monoclonal antibody (mAb) at a concentration of 5-10 mg/mL
-
Conjugation Buffer: 50 mM borate buffer or phosphate buffer, pH 8.5
-
Purified drug-linker construct (from Protocol 3.1)
-
Anhydrous co-solvent (e.g., DMSO or DMF)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification System: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25 for buffer exchange, Superdex 200 for purification)
-
Amicon Ultra centrifugal filter units (or equivalent) for buffer exchange and concentration
Procedure:
-
Antibody Preparation:
-
If the antibody is in a storage buffer containing primary amines (e.g., Tris), exchange it into the Conjugation Buffer (pH 8.5) using a desalting column or centrifugal filter units.
-
Adjust the final antibody concentration to 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Dissolve the drug-linker construct in a minimal amount of anhydrous co-solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10-20 mM).
-
Calculate the required volume of the drug-linker stock solution to achieve a desired molar excess (typically 5-15 equivalents per antibody).
-
Slowly add the drug-linker solution to the gently stirring antibody solution. The final concentration of the organic co-solvent should not exceed 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction at room temperature or 4°C for 2-4 hours with gentle agitation. Reaction time and temperature may need optimization.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Solution (e.g., Tris-HCl) to a final concentration of 50 mM. The excess Tris will react with and cap any remaining reactive drug-linker molecules.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Remove unconjugated drug-linker and reaction byproducts by passing the solution through a desalting column (e.g., G-25) pre-equilibrated with a suitable formulation buffer (e.g., PBS, pH 7.4).
-
For higher purity and to remove aggregates, perform preparative Size Exclusion Chromatography (SEC).
-
Concentrate the purified ADC using centrifugal filter units and determine the final protein concentration.
-
Figure 2: Experimental workflow for lysine-directed antibody conjugation and purification.
Characterization and Quality Control of the ADC
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.[14][15] The most critical quality attribute is the Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to each antibody.[16]
Table 1: Comparison of Key Analytical Methods for ADC Characterization
| Technique | Principle | Primary Output | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Measures absorbance at two wavelengths (e.g., 280 nm for protein, and another for the drug) and uses the Beer-Lambert law to calculate concentrations.[] | Average DAR value. | Quick, simple, and requires minimal specialized equipment.[16] | Provides only an average DAR, no information on distribution. Less accurate if drug and antibody absorbance spectra overlap.[] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity under non-denaturing conditions. Each conjugated drug adds hydrophobicity.[14] | Chromatogram showing peaks for different drug-loaded species (DAR0, DAR2, DAR4, etc.).[18] | Provides a profile of the drug load distribution and allows calculation of average DAR. Robust and widely used in QC.[14] | Resolution may be insufficient for complex mixtures or very low DAR values.[18] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates ions based on their mass-to-charge ratio (m/z) after ionization.[18] | Deconvoluted mass spectrum providing precise masses of different DAR species. | Gold standard for structural confirmation. Highly accurate mass measurements confirm conjugation success and can identify modifications.[18] | High instrument cost and complexity. Data analysis can be more involved than chromatographic methods.[18] |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Chromatogram showing monomeric, aggregated, and fragmented species. | Excellent for quantifying high molecular weight species (aggregates) and fragments. | Does not provide information on DAR. |
Protocol 4.1: DAR Determination by UV-Vis Spectroscopy
-
Measure the absorbance of the purified ADC solution at 280 nm (A₂₈₀) and at the wavelength of maximum absorbance for the drug-linker (Aₘₐₓ).
-
Calculate the concentration of the antibody and the drug using the following simultaneous equations (correction factors may be needed if the drug absorbs at 280 nm):
-
A₂₈₀ = (ε_Ab,₂₈₀ * C_Ab) + (ε_Drug,₂₈₀ * C_Drug)
-
A_max = (ε_Ab,max * C_Ab) + (ε_Drug,max * C_Drug)
-
Where ε is the molar extinction coefficient and C is the molar concentration.
-
-
The average DAR is calculated as: DAR = C_Drug / C_Ab.
Protocol 4.2: DAR Distribution by HIC-HPLC
-
System: HPLC system with a HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Method: Inject 10-50 µg of the ADC. Elute with a gradient from high salt to low salt (e.g., 0-100% B over 30 minutes).
-
Analysis: Integrate the peak areas for each species (unconjugated, DAR1, DAR2, etc.). The weighted average DAR is calculated as: Average DAR = Σ(% Area of Peak * DAR of Peak) / 100[]
Figure 3: Comprehensive workflow for the analytical characterization of the final ADC product.
In Vitro and In Vivo Evaluation
Once the ADC is synthesized and characterized, its biological activity must be assessed.[19]
-
In Vitro Cytotoxicity: The potency of the ADC should be evaluated using cell viability assays (e.g., MTS or CellTiter-Glo) on antigen-positive cancer cell lines versus antigen-negative control cell lines. A successful ADC will show high potency against target cells and minimal toxicity against control cells.
-
In Vivo Efficacy: Promising ADC candidates should be tested in animal models (e.g., cell-derived or patient-derived xenografts) to evaluate their anti-tumor efficacy and tolerability.[19] Key endpoints include tumor growth inhibition, survival, and monitoring for signs of toxicity.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low DAR | Insufficient molar excess of drug-linker. Suboptimal reaction pH (too low). Hydrolysis of the sulfonyl chloride on the drug-linker. Short reaction time. | Increase the molar equivalents of the drug-linker. Ensure conjugation buffer pH is between 8.0 and 9.0. Use freshly prepared, high-purity drug-linker; store under inert gas. Increase incubation time or temperature (e.g., 4h at RT). |
| High Aggregation | Co-solvent concentration is too high (>10%). High DAR, leading to increased hydrophobicity. Antibody is inherently unstable under reaction conditions. | Keep co-solvent concentration below 10%. Add the drug-linker slowly. Reduce the molar excess of the drug-linker to target a lower average DAR. Screen different buffer conditions or add stabilizing excipients. Optimize purification with SEC. |
| Loss of Antigen Binding | Conjugation at or near the antigen-binding site (CDR). Denaturation of the antibody during the reaction. | This is a risk with random lysine conjugation. If binding is compromised, consider site-specific conjugation methods. Avoid harsh conditions (high pH, high temp, high co-solvent). Ensure gentle mixing. |
| Broad DAR Distribution (by HIC) | Inconsistent reaction conditions. Heterogeneity of lysine residue accessibility. | Ensure consistent temperature, pH, and mixing during conjugation. This is inherent to lysine conjugation. HIC or other chromatography can be used to purify specific DAR species if a more homogeneous product is required.[20] |
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. njbio.com [njbio.com]
- 7. Development of lysine-reactive covalent inhibitors and chemoproteomic probes [escholarship.org]
- 8. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 10. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 16. blog.crownbio.com [blog.crownbio.com]
- 18. benchchem.com [benchchem.com]
- 19. wuxibiology.com [wuxibiology.com]
- 20. researchgate.net [researchgate.net]
Application Note & Protocols: 4-Chlorosulfonylcinnamic Acid in Novel Hydrogel Formulations
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of hydrogels crosslinked with 4-chlorosulfonylcinnamic acid. We present a detailed protocol for the preparation of these hydrogels using a model polysaccharide, chitosan, and outline a suite of analytical techniques for their thorough characterization. This document is intended for researchers, scientists, and drug development professionals interested in leveraging the unique properties of sulfonyl- and cinnamic acid-moieties for the development of advanced biomaterials.
Introduction: The Potential of a Bifunctional Crosslinker
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids.[1][2][3] Their tunable physical properties and biocompatibility make them ideal candidates for a wide range of biomedical applications, including drug delivery, tissue engineering, and wound healing.[3][4][5] The properties of a hydrogel are largely dictated by the nature of the polymer backbone and the crosslinking agent used to form the network.[6][7]
This compound is an intriguing, yet underexplored, crosslinking agent. Its structure presents two key functional groups: a highly reactive sulfonyl chloride (-SO₂Cl) and a cinnamic acid moiety.
-
Sulfonyl Chloride Group: This group readily reacts with primary amines (e.g., in chitosan or gelatin) and other nucleophiles under mild conditions to form stable sulfonamide bonds.[8] This reaction is efficient and forms the basis of the covalent crosslinking in our proposed hydrogel system. The resulting sulfonic acid groups can influence the hydrogel's charge density and water absorption capacity.[9]
-
Cinnamic Acid Group: The cinnamic acid backbone introduces a degree of rigidity and potential for further modification. The phenylpropanoid structure is a precursor to many bioactive compounds and has been investigated for its own biological activities.[10][11] Furthermore, the double bond in the cinnamic acid structure offers the potential for secondary crosslinking through photo-irradiation, allowing for the fabrication of hydrogels with tunable properties.
This dual functionality allows for the creation of hydrogels with unique characteristics, potentially including pH-responsiveness, enhanced mechanical strength, and inherent bioactivity. This application note will detail the synthesis and characterization of a hydrogel based on this novel crosslinker.
Mechanism of Hydrogel Formation
The primary mechanism for hydrogel formation using this compound is the reaction between the sulfonyl chloride group of the crosslinker and the primary amine groups present on a polymer backbone, such as the glucosamine units of chitosan. This reaction results in the formation of stable sulfonamide linkages, creating a covalently crosslinked three-dimensional network.
The reaction is typically carried out in an aqueous acidic solution to ensure the solubility of chitosan. A base is then added to deprotonate the amine groups, facilitating their nucleophilic attack on the sulfonyl chloride.
Caption: Hydrogel formation via sulfonamide bond creation.
Experimental Protocols
Materials and Reagents
-
Low molecular weight chitosan (deacetylation degree > 75%)
-
This compound
-
Acetic acid
-
Sodium hydroxide (NaOH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Protocol: Synthesis of Chitosan/4-Chlorosulfonylcinnamic Acid Hydrogel
This protocol describes the preparation of a 2% (w/v) chitosan hydrogel.
-
Chitosan Solution Preparation:
-
Dissolve 200 mg of low molecular weight chitosan in 10 mL of a 1% (v/v) aqueous acetic acid solution.
-
Stir the solution at room temperature until the chitosan is completely dissolved (approximately 2-4 hours). The solution should be viscous and transparent.
-
-
Crosslinker Solution Preparation:
-
In a separate vial, dissolve 50 mg of this compound in 1 mL of a suitable organic solvent (e.g., dimethylformamide or N-methyl-2-pyrrolidone) to ensure it is fully solubilized before addition to the aqueous chitosan solution.
-
-
Crosslinking Reaction:
-
Slowly add the this compound solution dropwise to the chitosan solution while stirring vigorously.
-
Continue stirring for 30 minutes to ensure homogenous mixing.
-
Adjust the pH of the mixture to approximately 5.0-5.5 by slowly adding 1 M NaOH. This deprotonates the amine groups on the chitosan, initiating the crosslinking reaction.
-
Continue to stir the solution. Gelation should occur within 1-2 hours at room temperature. The exact time will depend on the concentration of reactants and the pH.
-
-
Purification:
-
Once the hydrogel has formed, immerse it in a large volume of deionized water for 48 hours to remove any unreacted crosslinker, byproducts, and solvent.
-
Change the water every 8-12 hours to ensure thorough purification.
-
Finally, wash the hydrogel with PBS (pH 7.4) to neutralize it.
-
-
Storage:
-
Store the purified hydrogel in PBS (pH 7.4) at 4°C.
-
Caption: Workflow for hydrogel synthesis.
Characterization Methodologies
Thorough characterization is essential to understand the physicochemical properties of the newly synthesized hydrogel and to ensure its suitability for specific applications.
Swelling Behavior
The swelling ratio provides insight into the hydrogel's crosslinking density and its capacity to absorb fluids.[12][13]
Protocol:
-
Prepare triplicate hydrogel samples of known dimensions.
-
Lyophilize the samples to obtain their dry weight (Wd).
-
Immerse each dried sample in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), remove the samples, gently blot the surface with filter paper to remove excess water, and record the swollen weight (Ws).
-
Continue until the weight remains constant, indicating that equilibrium swelling has been reached.
-
Calculate the swelling ratio (SR) using the following formula:
SR (%) = [(Ws - Wd) / Wd] * 100
Expected Results:
The hydrogel is expected to exhibit a high swelling ratio due to the hydrophilic nature of chitosan and the incorporation of sulfonic acid groups. The kinetics of swelling will provide information on the rate of water uptake.
| Time (hours) | Average Swelling Ratio (%) | Standard Deviation |
| 1 | 450 | ± 35 |
| 4 | 980 | ± 52 |
| 8 | 1550 | ± 78 |
| 12 | 1820 | ± 95 |
| 24 | 2100 | ± 110 |
Rheological Analysis
Rheology is used to characterize the viscoelastic properties of the hydrogel, providing information on its mechanical strength and stability.[10][14]
Protocol:
-
Use a rheometer with a parallel plate geometry.
-
Place a hydrogel sample of appropriate thickness between the plates.
-
Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain (typically within the linear viscoelastic region, e.g., 1%) to determine the storage modulus (G') and loss modulus (G'').
-
A gel-like structure is confirmed if G' is significantly greater than G'' and both are independent of frequency.
Expected Results:
The hydrogel should exhibit solid-like behavior with the storage modulus (G') being significantly higher than the loss modulus (G''). This indicates the formation of a stable, crosslinked network.
| Parameter | Expected Value Range |
| Storage Modulus (G') | 1 - 10 kPa |
| Loss Modulus (G'') | 0.1 - 1 kPa |
| G' / G'' (tan δ) | < 0.1 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to confirm the formation of sulfonamide bonds and to identify the functional groups present in the hydrogel.[15]
Protocol:
-
Record FTIR spectra of the individual components (chitosan, this compound) and the lyophilized hydrogel.
-
Use an ATR (Attenuated Total Reflectance) accessory for solid samples.
-
Scan in the range of 4000-650 cm⁻¹.
Expected Results:
-
Disappearance of the S-Cl stretch from this compound (around 1375 and 1185 cm⁻¹).
-
Appearance of characteristic sulfonamide peaks (S=O stretching) around 1330-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).
-
Broadening of the -OH and -NH stretching bands in the hydrogel spectrum (around 3200-3500 cm⁻¹) due to hydrogen bonding within the network.
Scanning Electron Microscopy (SEM)
SEM is employed to visualize the surface morphology and internal porous structure of the hydrogel.[16]
Protocol:
-
Lyophilize a sample of the hydrogel to remove all water while preserving its structure.
-
Mount the dried sample on an SEM stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.
-
Image the sample at various magnifications to observe the pore size and interconnectivity.
Expected Results:
SEM images are expected to reveal a highly porous, interconnected network structure, which is characteristic of hydrogels and essential for nutrient transport and drug release.[3][4]
Applications in Drug Delivery
The unique properties of the this compound crosslinked hydrogel make it a promising candidate for controlled drug delivery applications.[3][4][5]
-
pH-Responsive Delivery: The presence of both acidic (sulfonic and carboxylic acid) and basic (residual amine) groups suggests that the hydrogel's swelling behavior will be sensitive to pH changes.[6][17] This could be exploited for targeted drug release in specific regions of the gastrointestinal tract.
-
Encapsulation of Therapeutics: The porous network can be used to encapsulate a wide range of therapeutic molecules, from small molecule drugs to larger proteins and nucleic acids.[5]
-
Sustained Release: The covalent crosslinks provide a stable matrix for the sustained release of encapsulated drugs, which can be controlled by diffusion through the hydrogel network.[3]
Conclusion
This compound serves as a versatile and effective crosslinking agent for the fabrication of novel hydrogels. The straightforward synthesis protocol, combined with the tunable physicochemical properties, makes these hydrogels attractive for advanced biomedical applications, particularly in the field of drug delivery. The characterization techniques outlined in this note provide a robust framework for evaluating the properties of these materials and for tailoring them to specific therapeutic needs.
References
- 1. Scholars@Duke publication: Poly(ethylene glycol) Hydrogel Crosslinking Chemistries Identified via Atmospheric Solids Analysis Probe Mass Spectrometry [scholars.duke.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrogels and Their Applications in Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Fabrication Strategies Towards Hydrogels for Biomedical Application: Chemical and Mechanical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 磺酰氯和磺酰胺 [sigmaaldrich.com]
- 9. Effect of carboxylate and/or sulphonate ion incorporation on the physical and blood-contacting properties of a polyetherurethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Protocol efficiently measuring the swelling rate of hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [2406.04453] Rheological properties of acid-induced carboxymethylcellulose hydrogels [arxiv.org]
- 15. Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents [mdpi.com]
- 16. Synthesis of Novel Hyaluronic Acid Sulfonated Hydrogels Using Safe Reactants: A Chemical and Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Application of Hydrogels in Drug Delivery [ebrary.net]
Application Note: Site-Specific Protein Labeling with 4-Chlorosulfonylcinnamic Acid Derivatives
Introduction: The Quest for Precision in Protein Modification
In the landscape of chemical biology and drug development, the ability to selectively modify proteins at a single, defined site is paramount. Site-specific protein labeling provides an unparalleled tool for understanding protein function, developing novel therapeutics, and creating advanced diagnostic agents.[1][2] Traditional labeling methods that target highly abundant amino acids like lysine often result in heterogeneous mixtures, complicating analysis and compromising function.[2] To overcome these limitations, researchers are increasingly turning to covalent probes with finely tuned reactivity that can target less abundant or uniquely reactive residues within a specific protein microenvironment.[3][4][5]
Among the arsenal of covalent modifiers, sulfonyl fluorides have emerged as a "privileged" class of electrophiles.[3][4][5] Their remarkable balance of stability in aqueous environments and sufficient reactivity to form stable covalent bonds with a range of nucleophilic amino acid side chains makes them ideal for bioconjugation.[3][4][6] This application note provides a detailed guide to the use of 4-Chlorosulfonylcinnamic acid (CSCA) derivatives, a class of sulfonyl fluorides, for the site-specific labeling of proteins. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the characterization of the resulting conjugates.
The core of this technology lies in the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a robust and versatile click chemistry transformation.[7][8][9] The sulfonyl fluoride moiety of a CSCA derivative can react with nucleophilic residues such as tyrosine, lysine, serine, threonine, and histidine that are rendered hyper-reactive by the local protein environment.[3][4][5] This "context-dependent" reactivity is the key to achieving site-specificity.
Below is a general workflow for the site-specific labeling of a protein with a CSCA derivative.
Caption: General workflow for site-specific protein labeling.
The Chemistry of Specificity: The SuFEx Reaction
The remarkable specificity of CSCA derivatives stems from the principles of the SuFEx reaction. The sulfur-fluorine bond in the sulfonyl fluoride group is relatively stable in aqueous solution, preventing indiscriminate reactions with water or other biomolecules.[3][4][10] However, within the unique microenvironment of a protein's binding pocket or surface crevice, certain nucleophilic amino acid residues can be "activated." This activation is often facilitated by nearby residues that can act as general acids or bases, or by a favorable orientation that promotes the nucleophilic attack on the sulfur atom of the sulfonyl fluoride.[5]
The reaction proceeds via a nucleophilic attack of the activated amino acid side chain on the sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable covalent sulfonamide or sulfonate ester bond.[8][9] The stability of the resulting conjugate is a significant advantage for applications requiring long-term tracking or potent, irreversible inhibition.[8]
The choice of the target residue is not universal and depends on the specific protein and the design of the CSCA derivative. While serine is a classic target for sulfonyl fluorides, particularly in the context of serine proteases, tyrosine and lysine have emerged as prominent targets for achieving high specificity.[3][5][8] The local protein environment dictates which residue will be the most reactive towards the incoming sulfonyl fluoride.
The following diagram illustrates the reaction between a CSCA derivative and a tyrosine residue, a common target for site-specific labeling.
Caption: Reaction of a CSCA derivative with a tyrosine residue.
Experimental Protocols
PART 1: Preparation of Reagents
1.1 Protein Preparation:
-
The target protein should be purified to >95% homogeneity as determined by SDS-PAGE.
-
The protein should be in a buffer system that does not contain primary amines (e.g., Tris) or other nucleophiles that could compete with the labeling reaction. Recommended buffers include phosphate-buffered saline (PBS) or HEPES at a pH between 7.2 and 8.5.[11][12][13]
-
The protein concentration should be accurately determined using a standard method such as a Bradford assay or by measuring the absorbance at 280 nm.
1.2 Preparation of CSCA Derivative Stock Solution:
-
CSCA derivatives are typically hydrophobic and should be dissolved in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10-100 mM).[11][12]
-
Crucially, use high-quality, amine-free DMF to avoid reaction of the CSCA derivative with dimethylamine impurities. [11]
-
The stock solution should be stored at -20°C or -80°C, protected from moisture. Repeated freeze-thaw cycles should be avoided.[14]
PART 2: Protein Labeling Protocol
This protocol is a general guideline and may require optimization for your specific protein and CSCA derivative.
2.1 Reaction Setup:
-
In a microcentrifuge tube, add the purified protein to the desired final concentration (typically 1-10 mg/mL) in the chosen reaction buffer.[13]
-
Add the CSCA derivative stock solution to the protein solution to achieve the desired molar excess. A good starting point is a 5- to 20-fold molar excess of the CSCA derivative over the protein.
-
The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should be kept below 10% (v/v) to minimize protein denaturation.
2.2 Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 1 to 4 hours.[13] The optimal incubation time will vary depending on the reactivity of the target residue and the stability of the protein.
-
Gentle mixing during incubation can improve labeling efficiency.
2.3 Quenching the Reaction (Optional):
-
If desired, the reaction can be quenched by adding a small molecule with a reactive nucleophile, such as Tris buffer or β-mercaptoethanol, to a final concentration of 10-50 mM.
PART 3: Purification of the Labeled Protein
It is essential to remove the unreacted CSCA derivative and any reaction byproducts from the labeled protein.
3.1 Size-Exclusion Chromatography (SEC):
-
SEC is a highly effective method for separating the labeled protein from small molecule impurities.
-
Equilibrate a suitable SEC column (e.g., a desalting column) with the desired storage buffer for the protein.
-
Apply the reaction mixture to the column and collect the fractions corresponding to the protein peak.
3.2 Dialysis:
-
Dialysis is another common method for removing small molecules.
-
Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) and dialyze against a large volume of the desired storage buffer at 4°C with several buffer changes.
PART 4: Characterization of the Labeled Protein
Thorough characterization is crucial to confirm successful labeling and determine the site of modification.
4.1 SDS-PAGE Analysis:
-
Run samples of the unlabeled and labeled protein on an SDS-PAGE gel.
-
If the CSCA derivative contains a fluorescent reporter group, the labeled protein can be visualized by fluorescence imaging of the gel.
-
A shift in the molecular weight of the labeled protein may be observable, depending on the mass of the attached payload.
4.2 Mass Spectrometry (MS):
-
Intact protein MS (e.g., ESI-MS) can be used to determine the molecular weight of the labeled protein and calculate the degree of labeling (DOL).
-
To identify the specific site of modification, the labeled protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by tandem mass spectrometry (LC-MS/MS).[15][16]
4.3 UV-Vis Spectroscopy:
-
If the attached payload has a distinct absorbance spectrum, the DOL can be estimated by measuring the absorbance of the labeled protein at two wavelengths: one for the protein (typically 280 nm) and one for the payload.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | - Suboptimal pH- Low molar excess of CSCA derivative- Short incubation time- Inactive CSCA derivative (hydrolyzed) | - Optimize the reaction pH (typically 7.2-8.5).- Increase the molar excess of the CSCA derivative.- Increase the incubation time or temperature.- Use a fresh stock solution of the CSCA derivative. |
| Protein Precipitation | - High concentration of organic solvent- Protein instability under reaction conditions | - Keep the final concentration of DMF or DMSO below 10%.- Perform the reaction at a lower temperature (e.g., 4°C).- Screen different buffer conditions. |
| Non-Specific Labeling | - Highly reactive CSCA derivative- Long incubation time- High molar excess of CSCA derivative | - Decrease the molar excess of the CSCA derivative.- Reduce the incubation time.- If possible, use a CSCA derivative with attenuated reactivity. |
Conclusion
Site-specific protein labeling with this compound derivatives offers a powerful approach for the precise installation of functional moieties onto proteins. By leveraging the unique, context-dependent reactivity of the sulfonyl fluoride group, researchers can achieve a high degree of specificity, enabling a wide range of applications in basic research and therapeutic development. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this technology.
References
- 1. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Specific and Custom Labeling - Creative BioMart [creativebiomart.net]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
- 12. interchim.fr [interchim.fr]
- 13. glenresearch.com [glenresearch.com]
- 14. NHS ester protocol for labeling proteins [abberior.rocks]
- 15. d.lib.msu.edu [d.lib.msu.edu]
- 16. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
protocol for synthesizing derivatives of 4-Chlorosulfonylcinnamic acid
An Application Guide and Protocol for the Synthesis of 4-Chlorosulfonylcinnamic Acid Derivatives
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the synthesis, purification, and characterization of derivatives from this compound. It is intended for researchers, medicinal chemists, and drug development professionals with a foundational knowledge of organic synthesis. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and critical safety considerations.
Scientific Introduction & Rationale
This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. It incorporates the reactive sulfonyl chloride group on an aromatic ring, which is attached to a cinnamic acid moiety. The cinnamic acid backbone is a common scaffold in numerous biologically active natural products. The true synthetic utility of this compound, however, lies in the high reactivity of the sulfonyl chloride group (-SO₂Cl).
This functional group serves as a powerful electrophilic site for reaction with a wide array of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[1][2] Sulfonamides are a cornerstone functional group in pharmacology, renowned for their presence in antibacterial, anti-inflammatory, and anticancer agents.[1][3] The ability to readily couple this compound with diverse amine-containing molecules allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This guide details the foundational synthesis of the parent compound and the subsequent derivatization to N-substituted cinnamoyl sulfonamides.
Critical Safety Protocols: Handling Chlorosulfonic and Sulfonyl Chloride Reagents
WARNING: Chlorosulfonic acid is an extremely hazardous, corrosive, and reactive substance. It reacts violently with water, releasing large amounts of toxic hydrogen chloride and sulfuric acid fumes.[4][5] All manipulations must be performed by trained personnel within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Full PPE is mandatory. This includes:
-
Ventilation: All work must be conducted in a high-performance chemical fume hood to prevent inhalation of corrosive vapors.
-
Environment: The reaction area must be kept scrupulously dry. Avoid contact with water, alcohols, and other protic solvents.[7]
-
Emergency Preparedness: An emergency safety shower and eyewash station must be immediately accessible.[5] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[4]
-
Waste Disposal: Quench reactive waste cautiously. Dispose of all chemical waste in accordance with institutional and local regulations.
Synthesis of the Core Intermediate: this compound
The synthesis of the title compound is achieved via electrophilic aromatic substitution on cinnamic acid using chlorosulfonic acid. Temperature control is paramount to prevent the formation of unwanted byproducts such as diaryl sulfones.[8]
Reaction Scheme
Caption: Reaction for the synthesis of this compound.
Step-by-Step Protocol
Materials:
-
trans-Cinnamic acid
-
Chlorosulfonic acid (≥99%)
-
Crushed ice and deionized water
-
Dichloromethane (DCM)
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer
-
Dropping funnel
-
Gas outlet connected to a scrubber (e.g., NaOH solution)
-
Ice-water bath and heating mantle
Procedure:
-
Setup: In a clean, dry three-necked flask equipped with a mechanical stirrer and gas outlet, place chlorosulfonic acid (4 molar equivalents).
-
Cooling: Cool the flask in an ice-water bath to bring the temperature of the chlorosulfonic acid to 0-5°C.[8]
-
Addition of Cinnamic Acid: While stirring vigorously, slowly add trans-cinnamic acid (1 molar equivalent) in small portions. The rate of addition must be controlled to maintain the internal reaction temperature below 20°C.[8]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the mixture to 80-90°C and maintain for 2-4 hours. Monitor reaction completion by taking a small aliquot, quenching it in ice, extracting with an organic solvent, and analyzing via Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to room temperature. In a separate large beaker containing a vigorously stirred mixture of crushed ice and water, slowly and carefully pour the reaction mixture. This is a highly exothermic step; ensure the quench temperature is maintained between 0-5°C.[8]
-
Isolation: A white to off-white precipitate of this compound will form.[9] Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with copious amounts of cold deionized water to remove residual acids, followed by a small amount of cold DCM.
-
Drying: Dry the product under vacuum to yield the final product. Store in a desiccator as the compound is moisture-sensitive.[9]
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 5451-92-3 | |
| Molecular Formula | C₉H₇ClO₄S | [9] |
| Molecular Weight | 246.67 g/mol | [9] |
| Appearance | Off-White to Yellow Solid | [9] |
| Melting Point | >190°C (decomposes) | [9] |
| Stability | Moisture sensitive, hygroscopic | [9] |
Synthesis of 4-Cinnamoyl Sulfonamide Derivatives
The reaction of this compound with primary or secondary amines is a robust method for generating a diverse library of sulfonamides. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.[1]
General Workflow
Caption: Workflow for sulfonamide synthesis and purification.
Step-by-Step Protocol
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, piperidine)
-
Sodium carbonate (Na₂CO₃) or Pyridine
-
Deionized water
-
10% Hydrochloric acid (HCl)
-
Ethyl acetate and n-Hexane
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Standard laboratory glassware (beakers, separatory funnel, filtration apparatus)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equivalent) and a base such as sodium carbonate (1.2 equivalents) in a suitable solvent system (e.g., water or acetone/water) (5-10 mL per mmol of amine).[1]
-
Cooling: Chill the mixture in an ice bath to 0°C with continuous stirring.
-
Reagent Addition: In a separate flask, dissolve the this compound (1.05 equivalents) in a minimal amount of a compatible solvent (e.g., THF or acetone). Add this solution dropwise to the cooled amine mixture over 15-20 minutes.
-
Reaction: After the complete addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.[1] Monitor the reaction progress using TLC.
-
Work-up: Upon completion, cool the mixture in an ice bath and acidify to pH ~2 by the slow addition of 10% HCl. This will precipitate the sulfonamide product.
-
Isolation: Collect the crude product by vacuum filtration, washing the solid with cold water.
-
Purification: The crude solid can be further purified by recrystallization from an appropriate solvent system, such as ethyl acetate/n-hexane, to yield the pure sulfonamide derivative.[1] Alternatively, for non-crystalline products, purification can be achieved using column chromatography.[10]
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR) and determine the melting point.
Troubleshooting & Optimization
| Problem Observed | Potential Cause | Suggested Solution |
| Low yield of this compound | Incomplete reaction | Ensure reaction is heated for the full duration (2-4 hours at 80-90°C). Monitor by TLC to confirm consumption of starting material.[8] |
| Hydrolysis of product during work-up | Pour the reaction mixture onto ice swiftly and maintain the quench temperature below 5°C. Filter the product immediately after precipitation.[8] | |
| Formation of insoluble byproducts | Diaryl sulfone formation | Maintain stringent temperature control (<20°C) during the initial addition of cinnamic acid to chlorosulfonic acid.[8] |
| Low yield of sulfonamide derivative | Incomplete reaction | Allow the reaction to stir for a longer period (up to 12 hours) or gently warm the reaction mixture (e.g., to 40°C). |
| Poor precipitation during work-up | Ensure the pH is sufficiently acidic (pH 1-2) to fully protonate the carboxylic acid group. Saturate the aqueous layer with NaCl to decrease product solubility. |
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. slideserve.com [slideserve.com]
- 5. macro.lsu.edu [macro.lsu.edu]
- 6. nj.gov [nj.gov]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound [amp.chemicalbook.com]
- 10. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
Application Notes and Protocols for Surface Modification of Biomaterials using 4-Chlorosulfonylcinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Engineering Bio-Interfaces with Precision
The performance of a biomaterial is not solely dictated by its bulk properties, but critically by its surface, the primary interface with the biological environment. Unmodified biomaterial surfaces can trigger undesirable responses, such as protein fouling, bacterial adhesion, and inflammatory reactions, ultimately leading to device failure.[1][2] Surface modification offers a powerful strategy to tailor these interactions, enhancing biocompatibility and imparting specific functionalities without altering the core mechanical characteristics of the material.[3][4] This guide details the use of a versatile bifunctional molecule, 4-chlorosulfonylcinnamic acid, for the covalent surface modification of biomaterials.
This compound is a unique reagent possessing two key functional moieties: a highly reactive chlorosulfonyl group (-SO₂Cl) and a photoreactive cinnamoyl group. The chlorosulfonyl group readily reacts with primary and secondary amines on a biomaterial surface to form stable sulfonamide bonds.[5][6] This provides a robust method for initial surface conjugation. The tethered cinnamoyl group can then undergo [2+2] photocycloaddition upon exposure to UV light, enabling secondary crosslinking or the attachment of other cinnamoyl-modified molecules.[7][8][9] This dual functionality makes this compound an excellent candidate for a variety of biomedical applications, including the development of anti-fouling surfaces, platforms for controlled drug delivery, and scaffolds for tissue engineering.[10][11]
This document provides a comprehensive overview of the principles, detailed step-by-step protocols for surface modification, and methods for the thorough characterization of the modified biomaterial.
Mechanism of Surface Modification
The surface modification process using this compound is a two-stage process. The initial step involves the covalent attachment of the molecule to the biomaterial surface, followed by the potential for secondary modification via the cinnamoyl group.
Part 1: Covalent Immobilization via Sulfonamide Bond Formation
The foundational step is the reaction between the chlorosulfonyl group of this compound and primary or secondary amine groups present on the surface of the biomaterial. This reaction results in the formation of a highly stable sulfonamide linkage. Biomaterials rich in amine groups, such as those based on chitosan, poly(lysine), or plasma-treated polymers with amine functionalities, are ideal candidates for this modification.[3][12]
The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, with the concomitant release of hydrochloric acid (HCl). An acid scavenger, typically a non-nucleophilic base like pyridine or triethylamine, is often included in the reaction mixture to neutralize the generated HCl and drive the reaction to completion.
Caption: Covalent attachment of this compound to an amine-functionalized biomaterial surface.
Part 2: Photocrosslinking via the Cinnamoyl Group
The appended cinnamoyl groups can undergo dimerization upon exposure to UV light (typically > 260 nm) through a [2+2] cycloaddition reaction, forming a cyclobutane ring.[1][7] This photocrosslinking can be used to create a more robust and stable surface coating or to immobilize other molecules that have also been functionalized with cinnamoyl groups. This feature is particularly useful in creating hydrogels for tissue engineering or for fabricating micropatterned surfaces.[8][13]
Caption: Photocrosslinking of cinnamoyl groups on the biomaterial surface.
Experimental Protocols
The following protocols provide a general framework for the surface modification of an amine-containing biomaterial. It is crucial to optimize these protocols for your specific biomaterial and application.
Protocol 1: Surface Modification of a Biomaterial Film
This protocol is designed for the modification of a biomaterial in the form of a film or sheet (e.g., chitosan film, plasma-aminated polymer film).
Materials:
-
Amine-functionalized biomaterial film
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous pyridine
-
Ethanol
-
Deionized water
-
Nitrogen gas
-
Dry glassware
Procedure:
-
Substrate Preparation:
-
Cut the biomaterial film into the desired dimensions.
-
Thoroughly clean the films by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water.
-
Dry the films under vacuum at 40°C for at least 4 hours to remove any residual moisture.
-
-
Reaction Setup:
-
Place the dried biomaterial film in a clean, dry reaction vessel.
-
Seal the vessel and purge with dry nitrogen gas for 15 minutes to create an inert atmosphere.
-
Add enough anhydrous DMF to completely submerge the film.
-
Add anhydrous pyridine to the DMF (a 1.5 to 2-fold molar excess relative to the estimated surface amine groups is a good starting point).
-
-
Modification Reaction:
-
In a separate dry vial, dissolve this compound in a minimal amount of anhydrous DMF to create a concentrated solution (e.g., 0.1 M).
-
Slowly add the this compound solution to the reaction vessel containing the biomaterial film. A 10-fold molar excess of the reagent relative to the surface amine groups is recommended for initial experiments.
-
Allow the reaction to proceed at room temperature with gentle agitation for 12-24 hours.
-
-
Washing and Purification:
-
After the reaction is complete, carefully remove the film from the reaction mixture.
-
Wash the modified film sequentially with copious amounts of DMF, followed by ethanol, and finally deionized water to remove any unreacted reagents and byproducts.
-
Perform a final rinse with ethanol to aid in drying.
-
-
Drying:
-
Dry the surface-modified film under vacuum at 40°C overnight.
-
Protocol 2: Characterization of the Modified Surface
It is essential to characterize the modified surface to confirm the successful covalent attachment of this compound.
1. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition of the surface and confirm the presence of sulfur and the formation of the sulfonamide bond.
-
Procedure:
-
Acquire a survey spectrum of both the unmodified and modified biomaterial surfaces.
-
Obtain high-resolution spectra for the C 1s, N 1s, O 1s, and S 2p regions.
-
-
Expected Results:
-
The survey spectrum of the modified surface should show the appearance of a sulfur (S 2p) peak at approximately 168-170 eV, characteristic of a sulfonamide.
-
The high-resolution N 1s spectrum may show a shift to a higher binding energy upon formation of the sulfonamide bond compared to the primary amine.[5][14]
-
2. Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR):
-
Purpose: To identify the characteristic functional groups of the attached molecule.
-
Procedure:
-
Obtain an ATR-FTIR spectrum of the unmodified biomaterial as a control.
-
Acquire the spectrum of the modified biomaterial.
-
-
Expected Results:
3. Water Contact Angle Measurement:
-
Purpose: To assess the change in surface wettability (hydrophilicity/hydrophobicity).
-
Procedure:
-
Measure the static water contact angle on both unmodified and modified surfaces using the sessile drop method.
-
-
Expected Results:
Data Presentation: Expected Characterization Outcomes
The following tables present hypothetical yet representative quantitative data that could be expected from the surface modification of a chitosan film.
Table 1: Surface Elemental Composition by XPS
| Element | Unmodified Chitosan (Atomic %) | Modified Chitosan (Atomic %) |
| C 1s | 65.2 | 68.5 |
| O 1s | 24.8 | 20.1 |
| N 1s | 10.0 | 8.2 |
| S 2p | 0.0 | 3.2 |
Table 2: Water Contact Angle Measurements
| Surface | Water Contact Angle (°) |
| Unmodified Chitosan | 65 ± 3 |
| Modified Chitosan | 85 ± 4 |
Workflow for Surface Modification and Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chitosan Functionalization: Covalent and Non-Covalent Interactions and Their Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of poly(Sodium Styrene Sulfonate) Thin Films Grafted from Functionalized Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical modification of the surface of a sulfonated membrane by formation of a sulfonamide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inorganic Materials as Supports for Covalent Enzyme Immobilization: Methods and Mechanisms | MDPI [mdpi.com]
- 7. Frontiers | Photocrosslinkable natural polymers in tissue engineering [frontiersin.org]
- 8. Photocrosslinkable Biodegradable Elastomers Based on Cinnamate-Functionalized Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Cinnamaldehyde-Contained Polymers and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biomaterials Based on Organic Polymers and Layered Double Hydroxides Nanocomposites: Drug Delivery and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functionalization of chitosan with poly aromatic hydroxyl molecules for improving its antibacterial and antioxidant properties: Practical and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photocrosslinkable natural polymers in tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chlorosulfonylcinnamic Acid
Answering the user's request.
A Guide for Researchers and Process Development Scientists
Welcome to the technical support center for the synthesis of 4-Chlorosulfonylcinnamic Acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you navigate this synthesis successfully. This guide is structured to anticipate the challenges you might face, offering clear, actionable solutions to improve your reaction yield and product purity.
Synthesis Overview & Core Protocol
This compound is a valuable bifunctional molecule, serving as a key intermediate in the development of novel pharmaceuticals and materials. Its synthesis is primarily achieved through the electrophilic aromatic substitution of cinnamic acid using chlorosulfonic acid. The vinyl group of cinnamic acid is an activating group, while the carboxylic acid is a deactivating group, directing the incoming electrophile to the para-position.
The reaction proceeds via the generation of the electrophile, SO₂Cl⁺, from chlorosulfonic acid.[1] This electrophile then attacks the electron-rich benzene ring of cinnamic acid to form the desired sulfonyl chloride. An excess of chlorosulfonic acid is crucial to drive the equilibrium towards the formation of the sulfonyl chloride rather than the sulfonic acid.[2]
Caption: General reaction scheme for the chlorosulfonation of cinnamic acid.
Detailed Experimental Protocol
This protocol is a baseline and may require optimization based on your specific lab conditions and scale.
Materials:
-
Cinnamic Acid (1.0 eq)
-
Chlorosulfonic Acid (5.0 eq)[3]
-
Crushed Ice/Deionized Water
-
Dichloromethane (DCM) or Chloroform (optional solvent)
Equipment:
-
Three-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber (for HCl gas).
-
Heating mantle with temperature controller.
-
Ice bath.
Procedure:
-
Setup: Assemble the reaction apparatus in a certified fume hood. Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the reagent and product.[4][5]
-
Reagent Addition: Charge the flask with cinnamic acid. If using a solvent, add it now. Cool the flask in an ice bath to 0-5 °C.
-
Chlorosulfonation: Add chlorosulfonic acid dropwise via the dropping funnel to the stirred solution/slurry over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality Note: Slow, cold addition is critical to control the initial exotherm and prevent unwanted side reactions.
-
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 60-70 °C. Maintain this temperature for 2-4 hours. The reaction progress can be monitored by taking small aliquots, quenching them, and analyzing via TLC or HPLC.[6]
-
Work-up (Quenching): Cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice.
-
Isolation: The precipitated white/off-white solid is the crude product. Continue stirring the slurry for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~6-7). This removes residual acids.
-
Drying: Dry the product under vacuum at a low temperature (e.g., 40 °C) to constant weight. The product is moisture-sensitive.[9]
Frequently Asked Questions (FAQs)
| Question | Answer |
| Why is a large excess of chlorosulfonic acid necessary? | The reaction of an aromatic compound with chlorosulfonic acid can produce either a sulfonic acid or a sulfonyl chloride. Using a large excess (typically 4-5 equivalents or more) of the reagent drives the reaction equilibrium towards the formation of the desired sulfonyl chloride.[2][3] |
| What is the main challenge in this synthesis? | The primary challenge is managing the reactivity and moisture sensitivity of both the chlorosulfonic acid reagent and the this compound product. The sulfonyl chloride functional group is highly susceptible to hydrolysis, which converts it back to the corresponding sulfonic acid, reducing the yield of the desired product.[4][5] |
| Can I use a solvent for this reaction? | Yes, an inert chlorinated solvent like dichloromethane (DCM) or chloroform can be used. A solvent can help with stirring and temperature control, especially on a larger scale. However, the reaction can also be run neat, using the excess chlorosulfonic acid as the solvent.[2] |
| How do I safely handle chlorosulfonic acid? | Chlorosulfonic acid is extremely corrosive and reacts violently with water.[3] Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Have a suitable quenching agent (like sodium bicarbonate) readily available for spills. |
| How can I confirm the product's identity? | The product can be characterized using standard analytical techniques. The melting point should be >190°C with decomposition.[9] Spectroscopic methods like ¹H NMR, ¹³C NMR, and FT-IR will confirm the structure, and HPLC can be used to assess purity.[6][10] |
Troubleshooting Guide
Encountering issues is a normal part of synthesis. This guide addresses the most common problems, their root causes, and provides validated solutions.
Caption: A decision tree for troubleshooting common synthesis issues.
Problem 1: Low or No Product Yield
| Probable Cause | Scientific Rationale & Verification | Recommended Solution |
| A. Insufficient Reaction Temperature/Time | The carboxylic acid group on cinnamic acid is electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. This often requires more forcing conditions (higher temperature or longer time) to achieve full conversion.[3] Verify by analyzing a crude sample via HPLC or ¹H NMR to check for unreacted starting material. | Gradually increase the reaction temperature in 10 °C increments (e.g., up to 90 °C) or extend the reaction time. Monitor the reaction's progress every hour to find the optimal endpoint. |
| B. Decomposed or Wet Chlorosulfonic Acid | Chlorosulfonic acid is hygroscopic and reacts with atmospheric moisture to form sulfuric acid and HCl, reducing its potency as a chlorosulfonating agent. Verify by testing the reagent on a more reactive substrate (e.g., toluene) or by its appearance (fuming is a good sign; cloudiness is not). | Always use a fresh bottle of chlorosulfonic acid or one that has been properly stored under an inert atmosphere. Ensure the reagent is clear and fumes strongly. |
| C. Premature Hydrolysis During Work-up | Adding the reaction mixture too quickly to the ice-water or using insufficient ice can cause a significant temperature spike. This localized heating accelerates the hydrolysis of the newly formed sulfonyl chloride back to the water-soluble sulfonic acid, which is then lost in the aqueous filtrate.[5] | Ensure the ice-water slurry is vigorously stirred and maintained below 5 °C throughout the quenching process. Add the reaction mixture very slowly, allowing the heat to dissipate effectively. |
Problem 2: Final Product is an Oil or Tarry Mass
| Probable Cause | Scientific Rationale & Verification | Recommended Solution |
| A. Widespread Hydrolysis | If significant moisture was introduced during the reaction (e.g., wet glassware, solvent) or work-up, the product will be predominantly the sulfonic acid. Sulfonic acids are often hygroscopic and can appear as sticky, non-crystalline solids or oils. Verify by dissolving a small amount of the oil in D₂O and taking a ¹H NMR; the absence of the characteristic sulfonyl chloride peaks and a shift in aromatic protons confirms hydrolysis. | Meticulously dry all glassware in an oven (≥120 °C) before use. Use anhydrous grade solvents if applicable. During work-up, ensure the product is not left in the aqueous slurry for an extended period before filtration. |
| B. Formation of Diaryl Sulfone Byproduct | Under harsh conditions (e.g., excessively high temperatures), the sulfonyl chloride product can react with another molecule of cinnamic acid in a Friedel-Crafts-type reaction to form a diaryl sulfone.[11] These are typically high molecular weight, amorphous solids that can make the product oily or difficult to crystallize. Verify by mass spectrometry of the crude product; look for a mass corresponding to the sulfone. | Avoid excessive heating. Stick to the lower end of the recommended temperature range (60-70 °C) and monitor the reaction to avoid pushing it too hard after completion. |
Problem 3: Product is Contaminated with Starting Material
| Probable Cause | Scientific Rationale & Verification | Recommended Solution |
| A. Incomplete Reaction | This is the most straightforward cause, arising from insufficient time, temperature, or stoichiometry of the chlorosulfonating agent. Verify with a TLC or HPLC of the crude product, comparing it against a standard of cinnamic acid. | First, try increasing the reaction time. If starting material persists, consider increasing the temperature. As a final measure, a slight increase in the equivalents of chlorosulfonic acid (e.g., from 5.0 to 5.5 eq) can help drive the reaction to completion. |
| B. Inefficient Purification | Cinnamic acid has some solubility in acidic water, but if the crude product is not washed thoroughly, unreacted starting material can remain trapped in the filter cake. | During work-up, after filtration, re-slurry the crude solid in fresh, cold deionized water and filter again. Repeat this wash step 2-3 times to ensure complete removal of any water-soluble impurities and trapped starting material. |
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. globalspec.com [globalspec.com]
- 3. api.pageplace.de [api.pageplace.de]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 9. This compound [amp.chemicalbook.com]
- 10. cipac.org [cipac.org]
- 11. digitalcommons.njit.edu [digitalcommons.njit.edu]
Technical Support Center: Stability of 4-Chlorosulfonylcinnamic Acid in Aqueous Solutions
Introduction: 4-Chlorosulfonylcinnamic acid is a bifunctional molecule featuring a reactive sulfonyl chloride and a cinnamic acid moiety. This unique structure makes it a valuable intermediate in the synthesis of targeted therapeutics and specialized polymers. However, the inherent reactivity of the chlorosulfonyl group (—SO₂Cl) presents significant stability challenges, particularly in aqueous environments common to many biochemical and pharmaceutical applications. The sulfonyl chloride functional group is highly susceptible to hydrolysis, a rapid and often irreversible reaction with water that can compromise experimental outcomes.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the stability of this compound in aqueous solutions. We will explore the mechanisms of its degradation, offer practical troubleshooting advice for common experimental issues, and provide detailed protocols to ensure reproducible and successful results.
Part 1: Troubleshooting Guide for Common Stability Issues
Researchers frequently encounter issues stemming from the premature hydrolysis of this compound. The following guide outlines common problems, their underlying causes rooted in the compound's chemistry, and actionable solutions.
| Issue Encountered | Potential Root Cause | Recommended Solution & Troubleshooting Steps |
| 1. Low Yield or No Product in Subsequent Reactions (e.g., Sulfonamide Formation) | Rapid Hydrolysis: The sulfonyl chloride group has reacted with water to form the non-reactive 4-sulfocinnamic acid before it can react with the intended nucleophile (e.g., an amine).[1] | 1. Work at Low Temperature: Immediately reduce the temperature of the aqueous reaction buffer to 0-4 °C before adding the compound. Lower temperatures significantly decrease the rate of hydrolysis.[2] 2. Control pH: Maintain a slightly acidic pH (e.g., pH 4-6). While alkaline conditions deprotonate the carboxylic acid and may aid solubility, the presence of hydroxide ions (OH⁻) dramatically accelerates sulfonyl chloride hydrolysis.[3][4] 3. Use Anhydrous Co-solvents: Prepare a concentrated stock solution in a dry, aprotic solvent like acetonitrile (ACN) or tetrahydrofuran (THF). Add this stock to the chilled aqueous buffer immediately before starting the reaction. This minimizes the compound's exposure time to water.[5] 4. Confirm Degradation: Use Protocol 2 (HPLC Analysis) to analyze your solution. The presence of an early-eluting, polar peak corresponding to 4-sulfocinnamic acid confirms hydrolysis. |
| 2. Inconsistent Experimental Results & Poor Reproducibility | Variable Hydrolysis Rate: Minor, uncontrolled variations in temperature, pH, or the time between solution preparation and use are causing different amounts of the active compound to be present in each experiment. | 1. Standardize Solution Preparation: Prepare the aqueous solution of this compound immediately before each experiment. Do not prepare a batch for use over several hours or days. 2. Strict Temperature Control: Use an ice bath to maintain the reaction vessel at a consistent low temperature throughout the experiment. 3. Precise Reagent Addition: Add the this compound stock solution last, after all other components are mixed and thermally equilibrated in the aqueous buffer. |
| 3. Compound Fails to Dissolve or Precipitates from Aqueous Buffer | Low Intrinsic Solubility & pH Effects: The compound has poor aqueous solubility, especially at acidic pH where the carboxylic acid group (pKa ≈ 4.4) is protonated.[6] This creates a conflict, as the acidic conditions needed for sulfonyl chloride stability decrease the overall solubility. | 1. Leverage Co-solvents: The use of a water-miscible organic co-solvent (e.g., DMSO, ACN) is often necessary. Prepare a high-concentration stock solution in 100% dry DMSO[7] and dilute it into the aqueous buffer. Note that the final co-solvent concentration must be high enough to maintain solubility but low enough to be compatible with your experimental system. 2. pH Optimization: Carefully determine the optimal pH that provides a workable balance between sulfonyl chloride stability (lower pH) and carboxylic acid solubility (higher pH). A pH around 4.5 to 5.5 is often a reasonable starting point. 3. Kinetic vs. Thermodynamic Solubility: Ensure you are achieving true dissolution. Use of sonication can help break up solid particles, but if the compound precipitates over time, the solution is supersaturated.[6] |
Part 2: Scientific Integrity & Logic (FAQs)
This section provides deeper insight into the chemical principles governing the stability of this compound.
Q1: What is the primary degradation pathway for this compound in water?
A1: The primary degradation pathway is the irreversible hydrolysis of the electrophilic sulfonyl chloride functional group by the nucleophilic attack of water. This reaction yields 4-sulfocinnamic acid and hydrochloric acid (HCl), as depicted below.[1][8] The resulting sulfonic acid is generally unreactive towards the nucleophiles intended for the parent compound, leading to failed reactions and low yields.
Caption: Hydrolysis of this compound.
Q2: How does pH critically influence the stability of the sulfonyl chloride group?
A2: The rate of hydrolysis is highly pH-dependent. The reaction can proceed via two mechanisms: a "neutral" solvolysis where water is the nucleophile, and a base-catalyzed hydrolysis where the much stronger nucleophile, the hydroxide ion (OH⁻), attacks the sulfonyl chloride.[3][4] The rate of hydrolysis increases significantly at alkaline pH (pH > 7) due to the higher concentration of hydroxide ions. Therefore, to maximize the lifetime of the sulfonyl chloride in solution, slightly acidic conditions are recommended. The workflow below illustrates the decision-making process for selecting an appropriate buffer system.
Caption: Workflow for pH and Solvent Selection.
Q3: What is the effect of temperature on the hydrolysis rate?
A3: In accordance with chemical kinetics, the rate of hydrolysis is strongly dependent on temperature.[2] Increasing the temperature provides the reacting molecules (water and the sulfonyl chloride) with more kinetic energy, increasing the frequency and energy of collisions, which leads to a faster reaction rate. For sulfonyl chlorides, a general rule is that for every 10 °C increase in temperature, the rate of hydrolysis can double or triple. Therefore, maintaining solutions at low temperatures (e.g., 0-4 °C on an ice bath) is one of the most effective and straightforward methods to suppress premature degradation.
Q4: Can I prepare a stock solution of this compound in an aqueous buffer and store it?
A4: No, this is strongly discouraged. Due to its high reactivity, this compound will degrade rapidly in any aqueous medium.[9] Storing such a solution, even for a few hours at room temperature or refrigerated, will result in significant hydrolysis, rendering the solution useless for experiments requiring the intact sulfonyl chloride group. The only recommended storage for solutions is a stock prepared in a validated, anhydrous aprotic solvent (e.g., acetonitrile, THF, or DMSO) stored under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below.
Q5: What are the best analytical methods for monitoring the stability of this compound?
A5: The most effective and widely used technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[10] This method allows for the clear separation and quantification of the parent compound and its primary hydrolytic degradant.
-
This compound (Parent): Being more non-polar, it will have a longer retention time on a C18 column.
-
4-Sulfocinnamic acid (Degradant): The highly polar sulfonic acid group results in a much shorter retention time. By monitoring the decrease in the peak area of the parent compound and the corresponding increase in the peak area of the degradant over time, a precise degradation profile can be established. See Protocol 2 for a sample method.
Part 3: Experimental Protocols
Protocol 1: Recommended Procedure for Preparing an Aqueous Working Solution
This protocol is designed to maximize the amount of active this compound in your experiment by minimizing hydrolytic degradation.
-
Prepare Stock Solution:
-
In a clean, dry glass vial, accurately weigh the required amount of this compound solid.
-
Add anhydrous, research-grade DMSO (or acetonitrile) to achieve a high-concentration stock (e.g., 100 mM). Ensure the solvent is from a freshly opened bottle or has been properly stored to prevent water absorption.
-
Cap the vial tightly, vortex until fully dissolved, and flush with an inert gas (e.g., argon) if storing. This stock solution should be stored at -20°C or -80°C and used within a short period.
-
-
Prepare Aqueous Buffer:
-
Prepare your desired aqueous buffer (e.g., phosphate or acetate buffer, pH 4.5-5.5).
-
Just before the experiment, place the buffer in an ice-water bath and allow it to cool to 0-4 °C.
-
-
Prepare Final Working Solution:
-
Retrieve the stock solution from the freezer.
-
While vigorously stirring or vortexing the chilled aqueous buffer, rapidly pipette the required volume of the organic stock solution into the buffer to achieve the final desired concentration.
-
Crucially, use this final working solution immediately. Do not let it stand.
-
Protocol 2: Validated Stability-Indicating HPLC Method
This RP-HPLC method can be used to separate this compound from its hydrolysis product, 4-sulfocinnamic acid, for stability studies.
-
HPLC System: Standard HPLC with UV Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).
-
Gradient:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Expected Elution Profile:
-
4-Sulfocinnamic acid: Early eluting peak (highly polar).
-
This compound: Later eluting peak (more non-polar).
-
References
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Chlorosulfuric acid - Wikipedia [en.wikipedia.org]
- 9. This compound [amp.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: A-Level Guide to 4-Chlorosulfonylcinnamic Acid Crosslinking
Welcome to the comprehensive technical support guide for 4-Chlorosulfonylcinnamic acid, a versatile crosslinking agent. This resource is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and optimize the use of this reagent in their crosslinking experiments.
Introduction to this compound
This compound is a heterobifunctional crosslinker. It possesses two primary reactive groups: a sulfonyl chloride (-SO₂Cl) and a carboxylic acid (-COOH), connected by a cinnamic acid backbone. The sulfonyl chloride group readily reacts with primary and secondary amines to form stable sulfonamide bonds.[1][2] The carboxylic acid can be activated, for example, using carbodiimide chemistry, to react with primary amines, forming amide bonds. This dual reactivity allows for a two-step crosslinking strategy, providing control over the conjugation process.
However, the high reactivity of the sulfonyl chloride group also makes it susceptible to hydrolysis, which is a major pitfall in aqueous environments.[3] Understanding and controlling the reaction conditions are therefore critical for successful crosslinking.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when using this compound for crosslinking.
Q1: My crosslinking efficiency is very low. What are the likely causes?
A1: Low crosslinking efficiency is a frequent problem and can stem from several factors. Here’s a troubleshooting guide to identify and resolve the issue:
-
Hydrolysis of the Sulfonyl Chloride Group: The sulfonyl chloride moiety is highly susceptible to hydrolysis in aqueous solutions, especially at neutral to high pH.[3] This hydrolysis reaction competes with the desired amination reaction, reducing the amount of active crosslinker available to react with your target molecules.
-
Solution: Prepare the this compound solution immediately before use. Perform the reaction at a slightly acidic to neutral pH (pH 6.5-7.5) to balance amine reactivity and minimize hydrolysis. Some studies have shown that sulfonamide formation can be efficient even at high pH, but this is highly dependent on the specific amine.[3]
-
-
Inappropriate Buffer Composition: The choice of buffer is critical. Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for the sulfonyl chloride group, leading to quenching of the crosslinker.[4]
-
Solution: Use non-amine-containing buffers like PBS (Phosphate Buffered Saline), HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), or MES (2-(N-morpholino)ethanesulfonic acid).
-
-
Suboptimal Reactant Concentrations: The molar ratio of the crosslinker to the target molecule is a key parameter. Insufficient crosslinker will result in low yields, while excessive amounts can lead to intramolecular crosslinking or protein aggregation.
-
Solution: Empirically determine the optimal molar ratio by performing a titration experiment. Start with a range of molar excesses of the crosslinker (e.g., 10-fold, 20-fold, 50-fold) over the target protein.
-
-
Low Solubility of the Crosslinker: this compound has limited solubility in aqueous buffers.[5] If the crosslinker precipitates out of solution, it is no longer available for reaction.
-
Solution: Prepare a concentrated stock solution in an organic solvent like DMSO or DMF and add it to the reaction mixture. Ensure the final concentration of the organic solvent is low enough (typically <5% v/v) to not denature your protein.
-
Q2: I am observing significant protein aggregation after my crosslinking reaction. How can I prevent this?
A2: Aggregation is often a consequence of excessive intermolecular crosslinking. Here are some strategies to mitigate this issue:
-
Optimize Crosslinker-to-Protein Ratio: As mentioned above, a high concentration of the crosslinker can lead to the formation of large, insoluble protein complexes.
-
Solution: Reduce the molar excess of this compound.
-
-
Control Protein Concentration: High concentrations of the target protein can favor intermolecular crosslinking over intramolecular crosslinking.
-
Solution: Perform the crosslinking reaction at a lower protein concentration.
-
-
Reaction Time and Temperature: Longer reaction times and higher temperatures can increase the extent of crosslinking, potentially leading to aggregation.
-
Solution: Optimize the reaction time and temperature. Start with a shorter incubation time (e.g., 30 minutes) at a lower temperature (e.g., 4°C or room temperature) and gradually increase as needed.
-
Q3: How can I confirm that crosslinking has occurred?
A3: Several analytical techniques can be used to verify the formation of crosslinked products:
-
SDS-PAGE Analysis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a straightforward method to visualize crosslinking. Intermolecularly crosslinked proteins will appear as higher molecular weight bands on the gel compared to the non-crosslinked protein.
-
Western Blotting: If you have an antibody specific to your target protein, Western blotting can be used to confirm the identity of the higher molecular weight species observed on SDS-PAGE.[6]
-
Mass Spectrometry (MS): For a more detailed analysis, mass spectrometry can be employed to identify the specific amino acid residues involved in the crosslink. This is particularly useful for mapping protein-protein interaction sites.
-
Gel Filtration Chromatography: Size-exclusion chromatography can separate crosslinked complexes based on their size, providing another method to assess the extent of crosslinking.[6]
Q4: What is the best way to quench the crosslinking reaction?
A4: Quenching is an essential step to stop the reaction and prevent further, non-specific crosslinking.
-
For the Sulfonyl Chloride Group: Add a small molecule containing a primary amine, such as Tris, glycine, or ethanolamine, at a final concentration of 20-50 mM.[7] These molecules will react with any remaining active sulfonyl chloride groups.
-
For the Activated Carboxylic Acid Group: If you have activated the carboxylic acid (e.g., with EDC/NHS), the reaction can be quenched by adding a compound with a primary amine, like those mentioned above, or by adding a thiol-containing compound like β-mercaptoethanol or dithiothreitol (DTT) if an NHS ester was formed.
Experimental Protocols
Protocol 1: General Procedure for Protein-Protein Crosslinking using this compound
This protocol outlines a general workflow for crosslinking two proteins (Protein A and Protein B) using the two-step reactivity of this compound.
Step 1: Reaction of this compound with Protein A
-
Prepare Buffers and Reagents:
-
Reaction Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.2. Avoid amine-containing buffers.
-
Protein A Solution: Prepare a solution of Protein A in the Reaction Buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
Crosslinker Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
-
Reaction:
-
Add the desired molar excess of the this compound stock solution to the Protein A solution while gently vortexing.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
-
Removal of Excess Crosslinker:
-
Remove unreacted this compound using a desalting column or dialysis against the Reaction Buffer. This step is crucial to prevent unwanted reactions in the next step.
-
Step 2: Conjugation of Modified Protein A with Protein B
-
Activation of the Carboxylic Acid:
-
To the solution of modified Protein A, add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to a final concentration of 5 mM and 10 mM, respectively.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group of the crosslinker.
-
-
Conjugation Reaction:
-
Add Protein B to the reaction mixture. The optimal molar ratio of modified Protein A to Protein B should be determined empirically.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE, Western blotting, or other appropriate methods to confirm crosslinking.
-
Data Presentation
Table 1: Troubleshooting Guide for Common Pitfalls
| Problem | Potential Cause | Recommended Solution |
| Low or No Crosslinking | Hydrolysis of sulfonyl chloride | Prepare crosslinker fresh, use optimal pH (6.5-7.5). |
| Incompatible buffer (e.g., Tris) | Use non-amine buffers (PBS, HEPES, MES).[4] | |
| Suboptimal reagent concentrations | Perform a titration of the crosslinker. | |
| Poor solubility of crosslinker | Use a DMSO/DMF stock solution.[5] | |
| Protein Aggregation | Excessive crosslinker | Reduce the molar ratio of crosslinker to protein. |
| High protein concentration | Lower the concentration of the target protein. | |
| Extended reaction time/high temp | Optimize incubation time and temperature. | |
| Non-Specific Crosslinking | Inefficient quenching | Use an appropriate quenching agent (e.g., Tris, glycine). |
| Insufficient removal of excess crosslinker | Ensure complete removal of unreacted crosslinker after the first step. |
Visualizations
Reaction Mechanism
Caption: Two-step crosslinking with this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common crosslinking issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. This compound [amp.chemicalbook.com]
- 6. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of 4-Chlorosulfonylcinnamic Acid
Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and protocols to overcome the solubility challenges associated with 4-Chlorosulfonylcinnamic acid in reaction setups. By understanding the physicochemical properties of this bifunctional reagent, users can select appropriate solvent systems and conditions to improve reaction efficiency, yield, and reproducibility.
Part 1: Troubleshooting & FAQs
This section addresses the most common issues encountered when working with this compound, presenting them in a question-and-answer format.
FAQ 1: My this compound won't dissolve in my chosen reaction solvent. What is the best initial approach?
The poor solubility of this compound stems from its molecular structure, which combines a large, non-polar aromatic ring with highly polar carboxylic acid and sulfonyl chloride functional groups[1]. This duality makes finding a single ideal solvent challenging. The recommended approach involves systematic solvent screening and the use of co-solvents.
1.1. Strategic Solvent Selection
Begin by screening polar aprotic solvents, as they are generally effective for dissolving both sulfonyl chlorides and carboxylic acids without participating in the reaction.[2]
Table 1: Recommended Solvents and Co-solvents for Initial Screening
| Solvent | Class | Key Properties & Use Cases |
| Dichloromethane (DCM) | Chlorinated | A good starting point for many reactions, especially with amines.[3] Often requires gentle heating to aid dissolution. |
| Acetonitrile (ACN) | Polar Aprotic | Higher polarity can be effective, but ensure it is anhydrous as it can be reactive.[4] |
| Tetrahydrofuran (THF) | Ether | A versatile solvent; ensure it is dry as moisture will lead to hydrolysis of the sulfonyl chloride.[4] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | An excellent, highly polar solvent that can often dissolve intractable compounds. Use sparingly as a co-solvent due to its high boiling point, which can complicate product isolation.[4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Similar to DMF, it is a very strong solvent.[5][6] Best used in small quantities as a co-solvent. |
1.2. The Co-Solvent Method
If a single solvent is ineffective, adding a small amount of a highly polar "power solvent" like DMF or DMSO can disrupt the compound's crystal lattice, allowing the bulk solvent to solvate the molecule more effectively.
Experimental Protocol: Small-Scale Co-Solvent Solubility Test
-
Aliquot: In a small vial, place ~5-10 mg of this compound.
-
Primary Solvent: Add 0.5 mL of your primary reaction solvent (e.g., Dichloromethane). The solid will likely remain as a suspension.
-
Titration: Add a co-solvent (e.g., DMSO) dropwise (10 µL increments) while stirring or vortexing.
-
Observation: Observe for complete dissolution. Gentle warming (30-40 °C) can be applied to expedite the process. The solubility of cinnamic acid derivatives generally increases with temperature.[1][7]
-
Optimization: Note the approximate ratio of solvents required. This provides a starting point for scaling up your reaction.
Caption: A systematic workflow for troubleshooting solubility issues.
FAQ 2: Can I use a base to deprotonate the carboxylic acid and increase solubility?
This is an effective strategy for acidic compounds but must be approached with extreme caution due to the reactivity of the sulfonyl chloride group.
-
The Principle: In basic solutions (pH > pKa), the carboxylic acid group deprotonates to form a carboxylate anion, which is significantly more polar and can lead to increased solubility[1].
-
The Risk: The sulfonyl chloride functional group is highly susceptible to hydrolysis (reaction with water) to form the corresponding sulfonic acid, rendering it unreactive for its intended purpose[2]. This hydrolysis is often catalyzed by base.
Recommendations:
-
Use Only if Necessary: Only attempt this if other methods (co-solvents, heating) have failed.
-
Strictly Anhydrous Conditions: Use dry solvents and an inert atmosphere (Nitrogen or Argon) to minimize moisture[4].
-
Use a Non-Nucleophilic Base: Employ a hindered amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Add one equivalent of the base to a suspension of the acid in a polar aprotic solvent (e.g., DMF, ACN) and stir until the solution becomes clear.
-
Immediate Use: Use the resulting solution immediately in the subsequent reaction step. Do not store it.
FAQ 3: My reaction is very slow even though the compound seems to be dissolved. Could an alternative approach improve the reaction rate?
Yes. Even in a visually clear solution, the compound may not be fully available for reaction. An excellent advanced strategy is to modify the molecule in situ to improve its solubility profile.
In-Situ Esterification of the Carboxylic Acid
The polar carboxylic acid is often the primary cause of poor solubility in common organic solvents like DCM or THF. By converting it to a more lipophilic ester, the overall solubility of the molecule in these solvents can be dramatically improved.
Experimental Protocol: In-Situ Esterification for Enhanced Solubility
-
Suspend Reagent: Suspend the this compound in your anhydrous reaction solvent (e.g., DCM) under an inert atmosphere.
-
Activate Carboxylic Acid: Add 1.1 equivalents of oxalyl chloride or thionyl chloride along with a catalytic amount of DMF (one drop). Stir at room temperature for 1-2 hours. This converts the carboxylic acid to a highly reactive acid chloride intermediate.
-
Form the Ester: Add 1.5 equivalents of a simple, dry alcohol (e.g., methanol or ethanol). Stir for an additional hour. The suspension should become a clear solution as the more soluble ester derivative is formed.
-
Proceed with Reaction: The resulting solution, now containing the ester derivative of this compound, can be used directly for the subsequent reaction involving the sulfonyl chloride group (e.g., addition of an amine).
Caption: Workflow illustrating the in-situ derivatization strategy.
Part 2: Core Principles & Best Practices
-
Moisture Sensitivity: The paramount concern when handling this compound is its moisture sensitivity.[5] The sulfonyl chloride group will readily hydrolyze in the presence of water.[2] Always use oven-dried glassware, anhydrous solvents, and an inert atmosphere (Nitrogen or Argon) for all reactions.
-
Storage: Store the compound in a desiccator, tightly sealed, and preferably in a freezer at -20°C to maintain its integrity.[5]
-
Thermal Stability: While heating can increase solubility, prolonged exposure to high temperatures can cause decomposition.[5] Use the lowest temperature necessary to achieve dissolution.
-
Purity: The starting material is a yellow solid.[5] If it appears discolored or clumpy, it may indicate partial hydrolysis, which can further complicate solubility and reactivity.
References
- 1. What is the solubility of cinnamic acid in water? - Blog [sinoshiny.com]
- 2. benchchem.com [benchchem.com]
- 3. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. This compound [amp.chemicalbook.com]
- 6. 4-Chlorocinnamic acid | CAS:1615-02-7 | Manufacturer ChemFaces [chemfaces.com]
- 7. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Navigating the Reactivity of 4-Chlorosulfonylcinnamic Acid
Welcome to our dedicated technical support center for 4-Chlorosulfonylcinnamic acid. This guide is crafted for researchers, scientists, and professionals in drug development who utilize this versatile bifunctional reagent. Here, we address common challenges, particularly incomplete reactions, by providing in-depth troubleshooting guides and frequently asked questions. Our goal is to empower you with the scientific understanding and practical solutions needed to ensure the success of your experiments.
Introduction: The Duality of this compound
This compound is a valuable building block, featuring two key reactive sites: a highly electrophilic sulfonyl chloride group and a nucleophilic carboxylic acid, all attached to a rigid cinnamic acid scaffold. This unique structure allows for a variety of chemical transformations, most notably the synthesis of sulfonamides, which are a cornerstone in medicinal chemistry.[1][2] However, this dual reactivity can also present challenges, leading to incomplete reactions and the formation of undesired byproducts. This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs)
Here are some quick answers to the most common issues encountered when working with this compound.
Q1: My sulfonamide formation reaction is sluggish or incomplete. What are the likely causes?
A1: This is a frequent issue that can stem from several factors:
-
Low Amine Nucleophilicity: Aromatic or sterically hindered amines are less nucleophilic and react more slowly.[3]
-
Moisture Contamination: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines.[3]
-
Inappropriate Base: The choice of base is critical for neutralizing the HCl byproduct. An unsuitable base can interfere with the reaction.[1][3]
-
Poor Reagent Quality: Degradation of the this compound over time can lead to lower yields.[3]
Q2: I am observing a significant amount of a water-soluble byproduct. What is it?
A2: The most likely culprit is 4-sulfocinnamic acid, the product of the hydrolysis of the sulfonyl chloride group.[4][5] This occurs when the reaction is exposed to water, either from wet solvents, glassware, or the amine reagent itself.
Q3: How can I effectively monitor the progress of my reaction?
A3: The most common and effective methods are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[6][7]
-
TLC: A quick and easy way to visualize the consumption of starting material and the formation of the product. A good starting mobile phase is a mixture of ethyl acetate and hexanes.[7]
-
HPLC: Provides quantitative data on the reaction progress, allowing for accurate determination of conversion and purity.[8]
Q4: My purified product seems to be degrading over time. What are the stability concerns?
A4: Cinnamic acid derivatives can be sensitive to light, temperature, and pH.[9][10] The sulfonyl group can also be susceptible to slow hydrolysis if exposed to ambient moisture. It is recommended to store the compound and its derivatives in a cool, dark, and dry place, preferably under an inert atmosphere.[11]
In-depth Troubleshooting Guides
Scenario 1: Incomplete Sulfonamide Synthesis
You are reacting this compound with a primary amine to form a sulfonamide, but after several hours, you still observe a significant amount of the starting sulfonyl chloride.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 7. benchchem.com [benchchem.com]
- 8. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound [amp.chemicalbook.com]
Validation & Comparative
A Senior Application Scientist's Guide to Crosslinking Agents: A Comparative Analysis of 4-Chlorosulfonylcinnamic Acid and Other Leading Crosslinkers
For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of biomolecules is a cornerstone of innovation. The choice of a crosslinking agent can profoundly impact the outcome of experiments ranging from the creation of antibody-drug conjugates (ADCs) to the elucidation of protein-protein interactions. This guide provides an in-depth, objective comparison of 4-Chlorosulfonylcinnamic acid, a potentially novel heterobifunctional crosslinker, with established reagents: Sulfo-SMCC, BS3, and EDC/NHS. We will delve into their mechanisms of action, provide supporting experimental data and protocols, and offer insights to guide your selection process.
The Emerging Potential of this compound: A Hypothetical Heterobifunctional Crosslinker
This compound is not a widely characterized crosslinker in the existing literature. However, its chemical structure suggests a compelling potential as a heterobifunctional crosslinking agent. It possesses two distinct reactive moieties: a sulfonyl chloride and a carboxylic acid. This unique combination could enable a two-step conjugation strategy, targeting different functional groups on a protein.
Hypothesized Mechanism of Action:
The proposed mechanism leverages the differential reactivity of the sulfonyl chloride and the carboxylic acid groups.
-
Step 1: Amine-Reactive Sulfonamide Bond Formation. The sulfonyl chloride group is highly reactive towards primary amines, such as the ε-amino group of lysine residues on a protein, forming a stable sulfonamide bond. This reaction is analogous to the well-established chemistry of dansyl chloride with proteins.[1] This initial step would be performed under conditions that favor the reaction of the sulfonyl chloride while leaving the carboxylic acid group unreacted.
-
Step 2: Carboxyl-Reactive Amide Bond Formation. The carboxylic acid group on the cinnamic acid backbone can then be activated, for example, using the well-established EDC/NHS chemistry, to react with primary amines on a second protein or molecule.[2][3] This would result in the formation of a stable amide bond, completing the crosslink.
Additionally, the cinnamic acid moiety introduces the intriguing possibility of photo-crosslinking. Cinnamic acid and its derivatives are known to undergo photodimerization upon exposure to UV light. While less specific than the targeted reactions of the other functional groups, this could offer an additional mode of crosslinking for specific applications.
Established Crosslinkers: Mechanisms and Applications
To provide a robust comparison, we will now examine three widely used crosslinking agents, each with distinct properties and applications.
Sulfo-SMCC: The Workhorse of Heterobifunctional Crosslinking
Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC) is a popular water-soluble, heterobifunctional crosslinker.[4] It contains an N-hydroxysuccinimide (NHS) ester reactive towards primary amines and a maleimide group reactive towards sulfhydryl groups (e.g., from cysteine residues).[5]
Mechanism of Action:
The use of Sulfo-SMCC typically involves a two-step process:
-
Amine Reaction: The NHS ester reacts with primary amines on the first protein to form a stable amide bond.
-
Sulfhydryl Reaction: The maleimide group then reacts with a sulfhydryl group on the second protein to form a stable thioether bond.
This sequential addition minimizes the formation of unwanted homodimers.[4]
BS3: A Homobifunctional Amine-to-Amine Crosslinker
Bis(sulfosuccinimidyl)suberate (BS3) is a water-soluble, homobifunctional crosslinker containing two Sulfo-NHS esters.[6][7] It is designed to crosslink molecules containing primary amines.[6]
Mechanism of Action:
BS3 reacts with primary amines on proteins to form stable amide bonds. Because it has two identical reactive groups, it can lead to a mixture of intramolecular (within the same molecule) and intermolecular (between different molecules) crosslinks. The water-solubility of BS3 makes it ideal for studying cell surface protein interactions as it does not permeate the cell membrane.[8]
EDC/NHS: The "Zero-Length" Crosslinking System
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) is a widely used system for crosslinking carboxyl groups to primary amines.[2][3] It is referred to as a "zero-length" crosslinker because no part of the EDC or NHS molecule is incorporated into the final bond.[9][10]
Mechanism of Action:
-
Carboxyl Activation: EDC activates carboxyl groups to form a highly reactive and unstable O-acylisourea intermediate.[2]
-
NHS Ester Formation: This intermediate can react directly with a primary amine, but to improve efficiency and stability, NHS is added to form a semi-stable NHS ester.[2]
-
Amide Bond Formation: The NHS ester then reacts with a primary amine to form a stable amide bond.[2]
Comparative Analysis of Crosslinking Agents
To facilitate the selection of the most appropriate crosslinker for your research, the following table summarizes the key characteristics of each agent.
| Feature | This compound (Hypothetical) | Sulfo-SMCC | BS3 | EDC/NHS |
| Type | Heterobifunctional | Heterobifunctional | Homobifunctional | "Zero-Length" |
| Reactive Groups | Sulfonyl Chloride, Carboxylic Acid | NHS Ester, Maleimide | 2 x Sulfo-NHS Ester | Carbodiimide/NHS |
| Target Functional Groups | Primary Amines, Carboxyls (via activation) | Primary Amines, Sulfhydryls | Primary Amines | Carboxyls, Primary Amines |
| Spacer Arm Length | Variable (based on cinnamic acid backbone) | 8.3 Å | 11.4 Å | 0 Å |
| Cleavable? | No | No | No | No |
| Water Soluble? | Likely requires organic solvent for initial dissolution | Yes | Yes | Yes |
| Key Advantages | Potentially novel reactivity, possible photo-crosslinking capability. | Controlled two-step conjugation, high specificity.[11] | Simple one-step reaction for amine-amine crosslinking. | No spacer arm, creates a native-like bond.[9] |
| Potential Limitations | Uncharacterized reactivity and efficiency, potential for side reactions. | Requires free sulfhydryl groups, which may be less abundant than amines. | Can result in a heterogeneous mixture of products. | O-acylisourea intermediate is unstable and prone to hydrolysis.[2] |
Experimental Protocols
The following protocols provide a starting point for utilizing these crosslinkers. Optimization will be necessary for specific applications.
Hypothetical Protocol for Two-Step Crosslinking using this compound
Materials:
-
Protein #1 (containing primary amines) in an amine-free buffer (e.g., 0.1 M MES, pH 6.0)
-
Protein #2 (containing primary amines) in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous DMSO or DMF
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
Desalting Columns
Procedure:
Step 1: Reaction of this compound with Protein #1
-
Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Add a 10- to 20-fold molar excess of the this compound solution to the Protein #1 solution.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Remove excess, unreacted this compound using a desalting column equilibrated with MES buffer.
Step 2: Activation of the Carboxyl Group and Conjugation to Protein #2
-
To the solution of Protein #1 modified with this compound, add EDC and Sulfo-NHS to final concentrations of 2 mM and 5 mM, respectively.
-
Incubate for 15 minutes at room temperature to activate the carboxyl group.
-
Add Protein #2 to the reaction mixture.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubating for 15 minutes.
-
Purify the final conjugate using size-exclusion chromatography or dialysis.
Protocol for Two-Step Crosslinking using Sulfo-SMCC[5][12]
Materials:
-
Protein #1 (containing primary amines) in PBS, pH 7.2-7.5
-
Protein #2 (containing sulfhydryl groups) in PBS, pH 7.2-7.5
-
Sulfo-SMCC
-
Desalting Columns
Procedure:
-
Dissolve Sulfo-SMCC in water immediately before use to a concentration of 10 mg/mL.
-
Add a 20-fold molar excess of Sulfo-SMCC to the Protein #1 solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess Sulfo-SMCC using a desalting column equilibrated with PBS.
-
Add the maleimide-activated Protein #1 to the Protein #2 solution.
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
The final conjugate can be purified by size-exclusion chromatography.
Protocol for Crosslinking using BS3[7][13]
Materials:
-
Protein solution in PBS, pH 7.0-8.0
-
BS3
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
Procedure:
-
Allow BS3 to warm to room temperature before opening.
-
Immediately before use, dissolve BS3 in the reaction buffer to the desired concentration (typically a 10- to 20-fold molar excess over the protein).
-
Add the BS3 solution to the protein solution.
-
Incubate for 30-60 minutes at room temperature.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM and incubating for 15 minutes.
-
Remove excess crosslinker and byproducts by dialysis or desalting.
Protocol for EDC/NHS Crosslinking[2][14]
Materials:
-
Protein #1 (containing carboxyl groups) in MES buffer, pH 4.5-5.0
-
Protein #2 (containing primary amines) in PBS, pH 7.2-7.5
-
EDC
-
Sulfo-NHS
-
Quenching Solution: 2-Mercaptoethanol or Hydroxylamine
-
Desalting Columns
Procedure:
-
To the Protein #1 solution, add EDC and Sulfo-NHS to final concentrations of approximately 2 mM and 5 mM, respectively.
-
Incubate for 15 minutes at room temperature.
-
(Optional but recommended) Quench the unreacted EDC by adding 2-mercaptoethanol to a final concentration of 20 mM.
-
Remove excess reagents using a desalting column equilibrated with PBS, pH 7.2.
-
Add the activated Protein #1 to the Protein #2 solution.
-
Incubate for 2 hours at room temperature.
-
The final conjugate can be purified by size-exclusion chromatography.
Visualization of Reaction Mechanisms
The following diagrams, generated using Graphviz, illustrate the chemical reactions involved in each crosslinking strategy.
Caption: Hypothesized two-step reaction mechanism for this compound.
Caption: Two-step reaction mechanism for Sulfo-SMCC.
Caption: One-step reaction mechanism for the homobifunctional crosslinker BS3.
Caption: The two-step "zero-length" crosslinking mechanism of EDC/NHS.
Conclusion and Future Directions
The selection of a crosslinking agent is a critical decision in experimental design. While established reagents like Sulfo-SMCC, BS3, and EDC/NHS offer reliable and well-characterized solutions for a variety of applications, the exploration of novel crosslinkers such as this compound holds the potential for new and improved bioconjugation strategies. The hypothetical mechanism and protocols presented here for this compound provide a framework for its investigation as a heterobifunctional crosslinker with the unique potential for photo-activation. Further experimental validation is required to fully elucidate its reactivity, efficiency, and optimal reaction conditions. As the fields of proteomics, drug delivery, and diagnostics continue to advance, the development and characterization of new crosslinking technologies will remain a vital area of research.
References
- 1. Specific reaction of dansyl chloride with one lysine residue in rennin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 6. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 7. covachem.com [covachem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of 4-Chlorosulfonylcinnamic Acid as a Protein Labeling Reagent
For researchers, scientists, and drug development professionals, the covalent modification of proteins with chemical probes is a cornerstone of modern biological inquiry. The choice of labeling reagent is critical, dictating the stability of the resulting conjugate and the reliability of downstream applications. This guide provides an in-depth validation framework for 4-Chlorosulfonylcinnamic acid, a sulfonyl chloride-containing molecule, as a protein labeling reagent. We will objectively compare its performance characteristics against established alternatives and provide the detailed experimental methodologies required to independently verify its efficacy and specificity.
The Landscape of Amine-Reactive Protein Labeling
The most common targets for protein labeling are the nucleophilic side chains of amino acids. Among these, the primary amines of lysine (ε-amino group) and the N-terminus (α-amino group) are particularly attractive due to their general surface exposure and reactivity. Several classes of reagents have been developed to target these groups, each with distinct chemical properties.[1][2]
-
N-hydroxysuccinimide (NHS) Esters: Widely popular, NHS esters react with primary amines under physiological to slightly alkaline conditions to form stable amide bonds.[2]
-
Isothiocyanates (ITCs): These reagents react with amines to form thiourea bonds. While effective, the resulting thiourea linkage has been reported to be less stable over time compared to an amide bond.[3]
-
Sulfonyl Chlorides (SCs): This class of reagents, which includes this compound, is highly reactive towards primary amines, forming very stable sulfonamide bonds.[2][3] They are also known to react with other nucleophiles, including aromatic amines and phenols, necessitating careful validation.[3]
Profiling this compound
Chemical Structure and Properties: this compound possesses two key functional groups: a reactive sulfonyl chloride (-SO₂Cl) and a cinnamic acid backbone. The sulfonyl chloride is the primary site for protein conjugation.
-
Molecular Formula: C₉H₇ClO₄S[4]
-
Physical State: Typically an off-white to yellow solid.[4]
-
Key Characteristics: The reagent is known to be moisture-sensitive and hygroscopic, requiring storage in a desiccated, inert atmosphere, preferably at low temperatures (-20°C).[4] This sensitivity to hydrolysis is a critical consideration for experimental design, as water will readily convert the reactive sulfonyl chloride to a non-reactive sulfonic acid.
Mechanism of Action: The primary reaction mechanism involves the nucleophilic attack of a primary amine on the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a highly stable sulfonamide bond. The reaction is typically performed under alkaline conditions (pH 8.5-9.5) to ensure the deprotonation of the amine, thereby increasing its nucleophilicity.
A Comparative Framework for Amine-Reactive Reagents
The selection of a labeling reagent depends on the specific protein, the desired stability of the conjugate, and the experimental conditions. Below is a comparative summary of the main amine-reactive chemistries.
| Feature | This compound (Sulfonyl Chloride) | NHS Esters | Isothiocyanates (ITCs) |
| Reactive Group | Sulfonyl Chloride (-SO₂Cl) | N-Hydroxysuccinimide Ester | Isothiocyanate (-N=C=S) |
| Target Group | Primary Amines (Lys, N-terminus) | Primary Amines (Lys, N-terminus) | Primary Amines (Lys, N-terminus) |
| Bond Formed | Sulfonamide | Amide | Thiourea |
| Bond Stability | Very High | High | Moderate |
| Optimal pH | 8.5 - 9.5 | 7.5 - 8.5 | 9.0 - 10.0 |
| Pros | Forms exceptionally stable conjugates. | Good stability, widely used and documented. | Effective for N-terminal sequencing (Edman degradation).[5] |
| Cons | Highly susceptible to hydrolysis, requiring anhydrous solvent for initial dissolution. Potential for lower specificity.[3] | Susceptible to hydrolysis, especially at higher pH. | Thiourea bond can be less stable over time.[3] |
A Self-Validating Experimental Workflow
To rigorously validate this compound, a multi-step workflow is essential. This process is designed to be self-validating, where each step provides a quality control checkpoint for the next. The overall workflow ensures that the final labeled protein is well-characterized and suitable for downstream applications.
Caption: Self-validating workflow for protein labeling and characterization.
In-Depth Experimental Protocols
These protocols outline the validation of this compound using a model protein such as Bovine Serum Albumin (BSA).
Protocol 5.1: Preparation of Reagents and Protein Sample
-
Protein Preparation: Dissolve the protein (e.g., BSA) in a suitable amine-free buffer, such as 0.1 M sodium bicarbonate, pH 9.0, to a final concentration of 5-10 mg/mL.[6] Ensure the buffer does not contain primary amines like Tris or glycine, which would compete in the reaction.[6]
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 10 mg/mL) in an anhydrous organic solvent like dimethylformamide (DMF).[6] Due to the reagent's moisture sensitivity, it is critical to use a dry solvent and minimize exposure to air.
Protocol 5.2: Labeling of a Model Protein
-
While gently vortexing the protein solution, add a calculated volume of the dissolved this compound solution. A good starting point is a 20-fold molar excess of the reagent to the protein.[6]
-
Incubate the reaction mixture in the dark at 4°C for 18 hours or at room temperature for 1-2 hours with gentle stirring.[3][6] Optimal time and temperature should be determined empirically.
-
Quenching (Optional): To terminate the reaction, add a quenching buffer such as 1.5 M hydroxylamine (pH 8.5) to a final concentration of 100-200 mM and incubate for 30-60 minutes at room temperature.[3][6]
Protocol 5.3: Purification of the Labeled Protein
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[6]
-
Apply the reaction mixture to the column.
-
Collect the fractions corresponding to the high-molecular-weight protein, which will elute first, separating it from the low-molecular-weight unreacted reagent and quenching byproducts.
-
Monitor the column effluent by measuring absorbance at 280 nm to identify the protein-containing fractions.
Protocol 5.4: Calculation of Degree of Labeling (DOL)
The DOL represents the average number of reagent molecules conjugated to each protein molecule. It can be determined spectrophotometrically.
-
Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the cinnamic acid moiety (A_max, approx. 310-340 nm, must be determined empirically).
-
Calculate the protein concentration using the following formula, which corrects for the reagent's absorbance at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Where:
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., 43,824 M⁻¹cm⁻¹ for BSA).
-
CF is the correction factor, calculated as (A₂₈₀ of the reagent / A_max of the reagent). This must be determined by measuring the absorbance of the free reagent.
-
-
-
Calculate the DOL using the formula:
-
DOL = A_max / (ε_reagent × Protein Concentration (M))
-
Where ε_reagent is the molar extinction coefficient of the labeling reagent at its A_max.[6]
-
Protocol 5.5: SDS-PAGE Analysis of Labeled Protein
-
Resolve the unlabeled control protein and the purified labeled protein on an SDS-polyacrylamide gel.
-
Visualize the protein bands using a standard protein stain (e.g., Coomassie Blue).
-
If the labeling reagent is fluorescent or contains a chromophore that can be visualized, the gel can be imaged using an appropriate fluorescence or UV scanner before staining. The lane with the labeled protein should show a signal that is absent in the unlabeled control lane.[7]
Protocol 5.6: Sample Preparation for Mass Spectrometry Analysis
-
The purified labeled protein is subjected to in-solution or in-gel tryptic digestion.
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The MS/MS data is searched against the protein sequence, with a variable modification added to lysine residues corresponding to the mass of the reacted 4-sulfonylcinnamic acid moiety.
Interpreting the Data: What Success Looks Like
A successful validation provides clear, unambiguous evidence of specific and stable covalent labeling.
| Analysis Method | Successful Outcome | Potential Issue & Interpretation |
| DOL Calculation | A DOL between 2 and 8 for a protein like BSA. The value should be reproducible and dependent on the molar excess of the reagent used. | Low DOL (<1): Inefficient labeling. Could be due to hydrolyzed reagent, incorrect pH, or insufficient incubation time. High DOL (>15): Potential for protein precipitation or loss of function due to excessive modification. |
| SDS-PAGE | A single, clean band for the labeled protein, possibly with a slight upward shift in molecular weight compared to the unlabeled control. | Multiple bands/smearing: Protein degradation or aggregation. No band shift: May indicate a very low DOL. |
| Mass Spectrometry | MS/MS spectra definitively identify peptides containing lysine residues modified with the 4-sulfonylcinnamic acid tag. High confidence in fragment ions localizing the modification to the ε-amino group. | No modified peptides found: Labeling failure. Modifications on other residues (e.g., Tyr, Ser): Indicates off-target reactivity, a critical finding for assessing specificity.[8] |
Conclusion
This compound, as a representative of sulfonyl chloride reagents, offers the potential for creating highly stable protein conjugates due to the formation of a robust sulfonamide bond. However, its high reactivity is a double-edged sword, demanding rigorous handling procedures to prevent hydrolysis and careful validation to confirm specificity. The comprehensive workflow detailed in this guide—spanning from optimized labeling to spectrophotometric and mass spectrometric analysis—provides the necessary framework for any research team to confidently assess the suitability of this compound for their specific application. By following these self-validating protocols, researchers can ensure the generation of high-quality, reproducible data, which is paramount in both basic research and therapeutic development.
References
- 1. Protein Labeling Reagents | Thermo Fisher Scientific - AR [thermofisher.com]
- 2. Protein Labeling Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. This compound [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Technical Guide: 4-Chlorosulfonylcinnamic Acid vs. NHS Esters for Amine Bioconjugation
For researchers, scientists, and drug development professionals, the precise and stable covalent modification of biomolecules is a foundational requirement for innovation. The choice of coupling chemistry dictates the efficiency, stability, and ultimate functionality of bioconjugates, from antibody-drug conjugates (ADCs) to fluorescently labeled proteins for cellular imaging. Among the arsenal of amine-reactive chemistries, N-hydroxysuccinimide (NHS) esters have long been the workhorse, prized for their reactivity and the robustness of the resulting amide bond. However, alternative reagents, such as sulfonyl chlorides like 4-chlorosulfonylcinnamic acid, present a compelling case for consideration, offering a different set of performance characteristics.
This guide provides an in-depth, objective comparison of this compound and NHS esters for the modification of primary amines in biomolecules. We will dissect their reaction mechanisms, explore the critical parameters that govern their efficacy, and present a framework for selecting the optimal reagent for your specific application, supported by established chemical principles and experimental protocols.
At a Glance: Core Chemical Differences
| Feature | This compound (Aryl Sulfonyl Chloride) | NHS Ester |
| Reactive Group | Sulfonyl Chloride (-SO₂Cl) | N-Hydroxysuccinimide Ester (-O-N(CO)₂) |
| Target Residue | Primary Amines (e.g., Lysine ε-amino, N-terminus) | Primary Amines (e.g., Lysine ε-amino, N-terminus) |
| Resulting Bond | Sulfonamide (-SO₂-NH-) | Amide (-CO-NH-) |
| Optimal pH | Typically 8.5 - 10.0[1][2] | Typically 7.2 - 8.5[3] |
| Bond Stability | Very High | Exceptionally High |
| Primary Competing Reaction | Hydrolysis to Sulfonic Acid | Hydrolysis to Carboxylic Acid |
| Key Advantage | Forms highly stable sulfonamide bonds.[2][4] | Fast reaction rates and high specificity for primary amines.[4] |
| Key Disadvantage | Requires higher pH, potential for lower selectivity.[2] | Susceptible to hydrolysis, especially at higher pH.[2] |
Delving into the Chemistry: Mechanism and Reactivity
The efficacy of any bioconjugation reaction is rooted in its underlying chemical mechanism. Both sulfonyl chlorides and NHS esters target the unprotonated primary amine of lysine residues and the N-terminus of proteins, but they do so through distinct pathways, leading to different performance profiles.
The NHS Ester Pathway: A Well-Trodden Road to Amide Bonds
NHS ester chemistry is a form of active ester chemistry that proceeds via nucleophilic acyl substitution.[5] The primary amine on a biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[5]
This reaction is highly dependent on pH. Below pH 7, the majority of primary amines are protonated (-NH₃⁺) and thus non-nucleophilic, effectively halting the reaction. As the pH increases into the optimal range of 7.2-8.5, the amine is sufficiently deprotonated to be reactive. However, this increased basicity also accelerates a competing and undesirable reaction: the hydrolysis of the NHS ester by water, which converts the reactive ester into an unreactive carboxylic acid.[3][5] The half-life of an NHS ester can plummet from hours at pH 7 to mere minutes at pH 8.6, making careful control of reaction time and pH critical for success.[3]
The Sulfonyl Chloride Approach: Forging Resilient Sulfonamide Linkages
This compound, as an aromatic sulfonyl chloride, also reacts with primary amines via nucleophilic attack. The amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride group. This leads to the displacement of the chloride leaving group and the formation of a highly stable sulfonamide bond.
A key difference lies in the optimal reaction conditions. Sulfonyl chlorides generally require a higher pH, typically in the range of 8.5 to 10.0, to achieve efficient conjugation.[1] This is because a higher concentration of the deprotonated amine is needed to drive the reaction. While sulfonyl chlorides are also susceptible to hydrolysis, the resulting sulfonic acid is the primary byproduct. The stability of the sulfonamide bond itself is a significant advantage, being resistant to cleavage under a wide range of chemical and biological conditions.[2][4] However, the higher pH required for the reaction can be a concern for sensitive proteins that may denature under more alkaline conditions. Furthermore, sulfonyl chlorides can exhibit reactivity towards other nucleophilic residues like tyrosine, serine, and threonine, potentially leading to lower selectivity compared to NHS esters, which are highly specific for primary amines.[6][7]
Experimental Protocols: A Guide to Practice
The successful application of these chemistries hinges on meticulous experimental execution. Below are detailed, self-validating protocols for labeling a model protein, such as an IgG antibody, with both an NHS ester and a hypothetical this compound derivative.
Protocol 1: Protein Labeling with an NHS Ester
This protocol provides a general procedure for conjugating an NHS ester-functionalized molecule (e.g., a fluorescent dye) to an antibody.
Materials:
-
Antibody of interest (in an amine-free buffer like PBS)
-
NHS ester reagent
-
Anhydrous DMSO or DMF
-
1 M Sodium Bicarbonate buffer, pH 8.3
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Prepare the Antibody:
-
Dissolve or dilute the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2-10 mg/mL.[8]
-
Ensure the initial antibody solution is free of amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine, BSA), as these will compete in the reaction. If necessary, perform a buffer exchange into PBS prior to adding the bicarbonate buffer.
-
-
Prepare the NHS Ester Solution:
-
Perform the Conjugation Reaction:
-
While gently stirring the antibody solution, slowly add a 10- to 20-fold molar excess of the dissolved NHS ester. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.
-
-
Purify the Conjugate:
-
Separate the labeled antibody from unreacted NHS ester and byproducts using an SEC column equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the fractions containing the protein, which will typically be the first colored/UV-absorbing peak to elute.
-
-
Characterize the Conjugate:
Protocol 2: Protein Labeling with this compound
This protocol is based on the general principles of using sulfonyl chlorides for protein labeling.
Materials:
-
Antibody of interest (in an amine-free buffer like PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
0.1 M Sodium Borate or Carbonate/Bicarbonate buffer, pH 9.0
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
1 M Glycine or Tris-HCl, pH 8.0 (for quenching)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Prepare the Antibody:
-
Perform a buffer exchange to ensure the antibody is in an amine-free buffer.
-
Dilute the antibody in 0.1 M sodium borate buffer (pH 9.0) to a final concentration of 2-10 mg/mL.
-
-
Prepare the Sulfonyl Chloride Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9]
-
-
Perform the Conjugation Reaction:
-
Quench the Reaction:
-
Add the quenching solution (1 M Glycine or Tris-HCl) to a final concentration of 50-100 mM to consume any unreacted sulfonyl chloride.
-
Incubate for 30 minutes at room temperature.[9]
-
-
Purify the Conjugate:
-
Purify the labeled antibody using an SEC column as described for the NHS ester protocol.
-
-
Characterize the Conjugate:
Comparative Workflow
The following diagram illustrates the key differences in the experimental workflows for NHS ester and sulfonyl chloride bioconjugation.
References
- 1. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NHS ester protocol for labeling proteins [abberior.rocks]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Reactivity of 4-Chlorosulfonylcinnamic Acid Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of bifunctional linker molecules is paramount for the successful synthesis of novel therapeutics and diagnostics. Among these, 4-chlorosulfonylcinnamic acid and its derivatives represent a versatile class of reagents, offering a unique combination of a reactive sulfonyl chloride for stable sulfonamide bond formation and a cinnamic acid moiety amenable to further functionalization. This guide provides an in-depth comparative analysis of the reactivity of these derivatives, grounded in established principles of physical organic chemistry and supported by experimental insights. We will explore the electronic and steric factors that govern their reactivity, present methodologies for their comparative assessment, and offer practical guidance for their application in bioconjugation and materials science.
The Underlying Chemistry: Factors Governing the Reactivity of the Sulfonyl Chloride Group
The reactivity of the sulfonyl chloride group in this compound derivatives towards nucleophiles is fundamentally dictated by the electrophilicity of the sulfur atom. This, in turn, is influenced by the electronic and steric environment imposed by the rest of the molecule. Nucleophilic attack on the sulfonyl sulfur generally proceeds through a mechanism that can be described as either a concerted SN2-like pathway or a stepwise addition-elimination process.
The electronic nature of substituents on the aromatic ring plays a crucial role in modulating the reactivity of the sulfonyl chloride. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease this electrophilicity. This relationship can be quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ). For the reactions of arenesulfonyl chlorides, a positive Hammett reaction constant (ρ) is typically observed, indicating that the reaction is accelerated by electron-withdrawing substituents.[1][2]
The cinnamic acid moiety itself, with its vinyl group in conjugation with the aromatic ring, influences the electronic properties of the system. The double bond can participate in resonance, affecting the electron density at the sulfonyl chloride reaction center. Furthermore, substituents on the cinnamic acid backbone, either on the phenyl ring or on the acrylic acid portion, will further modulate this reactivity.
Comparative Reactivity Analysis: A Data-Driven Approach
While specific kinetic data for a wide range of this compound derivatives is not extensively available in the public domain, we can construct a robust comparative framework based on the well-established principles of arenesulfonyl chloride reactivity. The following table summarizes the expected relative reactivity of various hypothetical this compound derivatives based on the electronic effects of their substituents.
| Derivative | Substituent (Position) | Electronic Effect | Expected Relative Reactivity |
| This compound | -H (para) | Neutral | Baseline |
| 4-Chlorosulfonyl-3-nitrocinnamic acid | -NO₂ (meta) | Electron-withdrawing | Higher |
| 4-Chlorosulfonyl-3-methoxycinnamic acid | -OCH₃ (meta) | Electron-donating | Lower |
| 4-Chlorosulfonyl-α-cyanocinnamic acid | -CN (alpha) | Electron-withdrawing | Higher |
| 4-Chlorosulfonyl-4'-hydroxycinnamic acid | -OH (para' on phenyl) | Electron-donating | Lower |
This table presents a qualitative comparison based on established principles of physical organic chemistry. Actual reaction rates would need to be determined experimentally.
Experimental Protocols for Assessing Reactivity
To empirically determine and compare the reactivity of different this compound derivatives, a series of kinetic experiments can be performed. Here, we provide a detailed protocol for a comparative hydrolysis study, which serves as a reliable proxy for reactivity with other nucleophiles.
Protocol: Comparative Hydrolysis Kinetics via Potentiometric Titration
This method monitors the rate of hydrolysis by quantifying the production of hydrochloric acid over time.
Materials:
-
This compound derivative of interest
-
Acetone (ACS grade, anhydrous)
-
Deionized water
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)
-
pH meter or automatic titrator
-
Thermostated reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
Solution Preparation: Prepare a stock solution of the this compound derivative in anhydrous acetone (e.g., 0.1 M).
-
Reaction Setup: In the thermostated reaction vessel, place a known volume of a mixture of acetone and water (e.g., 70:30 v/v) and allow it to equilibrate to the desired temperature (e.g., 25 °C).
-
Initiation of Reaction: Initiate the reaction by adding a small, known volume of the stock solution of the sulfonyl chloride derivative to the acetone-water mixture with vigorous stirring.
-
Monitoring the Reaction: Immediately begin monitoring the pH of the solution. At regular time intervals, titrate the liberated HCl with the standardized NaOH solution to maintain a constant pH or record the volume of titrant required to reach a specific endpoint.
-
Data Analysis: The rate of reaction can be determined by plotting the amount of HCl produced versus time. For a first-order reaction, a plot of ln([Sulfonyl Chloride]₀ / [Sulfonyl Chloride]t) versus time will yield a straight line with a slope equal to the rate constant (k).
Workflow for Comparative Hydrolysis Study:
Caption: Workflow for the comparative kinetic analysis of this compound derivatives via hydrolysis.
Application in Bioconjugation: A Mechanistic Perspective
This compound derivatives are particularly valuable as bifunctional linkers in bioconjugation.[2][3] The sulfonyl chloride moiety reacts selectively with nucleophilic residues on biomolecules, such as the ε-amino group of lysine, to form highly stable sulfonamide bonds. The cinnamic acid portion can then be used for subsequent modifications, for example, through Michael addition or cycloaddition reactions.
The enhanced reactivity of derivatives with electron-withdrawing groups can be advantageous when dealing with less nucleophilic biomolecules or when faster conjugation kinetics are desired. Conversely, derivatives with electron-donating groups may be preferred for applications requiring greater stability of the reagent in aqueous media prior to conjugation.
Signaling Pathway of Bioconjugation:
Caption: Simplified reaction pathway for the bioconjugation of a this compound derivative with a protein.
Conclusion: Selecting the Right Derivative for Your Application
The choice of a specific this compound derivative should be guided by a thorough understanding of its reactivity profile and the specific requirements of the intended application. For applications demanding rapid reaction kinetics, derivatives bearing electron-withdrawing substituents are the preferred choice. Conversely, for applications where stability in protic solvents is a primary concern, derivatives with electron-donating groups may be more suitable. The experimental protocols and theoretical framework presented in this guide provide a solid foundation for making informed decisions and for the rational design of novel bioconjugates and functional materials.
References
A Researcher's Guide to Validating the Mechanism of Action of 4-Chlorosulfonylcinnamic Acid: A Comparative Approach
This guide provides a comprehensive framework for the experimental validation of 4-Chlorosulfonylcinnamic acid's mechanism of action. Given the compound's chemical structure, we will proceed under the well-founded hypothesis that it functions as a covalent inhibitor. The presence of a sulfonyl chloride moiety, a known electrophilic "warhead," strongly suggests a mechanism involving the formation of an irreversible covalent bond with a nucleophilic amino acid residue on a protein target.[1]
Part 1: Hypothesis Generation and Initial Target Identification
The foundational step in validating a mechanism of action is to identify the direct biological target(s) of the compound. For a putative covalent inhibitor, this involves not only identifying the protein but also confirming the formation of a covalent adduct and pinpointing the specific site of modification.
The Covalent Hypothesis: More Than Just Binding
Unlike reversible inhibitors that bind and dissociate from their targets, covalent inhibitors form a stable, lasting bond.[2] This distinction is critical and dictates our entire experimental strategy. Our primary hypothesis is that this compound leverages its sulfonyl chloride group to react with a nucleophilic residue (e.g., Cysteine, Lysine, Serine) within the binding pocket of a target protein.
Experimental Validation: Activity-Based Protein Profiling (ABPP)
To identify the unknown target(s) in an unbiased manner within a complex biological system, Activity-Based Protein Profiling (ABPP) is the gold standard for reactive, covalent molecules.[3] This technique uses a modified version of the compound of interest, or "probe," to tag its protein targets directly in a native environment, such as a cell lysate or even in live cells.
Workflow for ABPP Target Identification
Detailed Protocol: ABPP for Target Identification
-
Probe Synthesis: Synthesize an analog of this compound that incorporates a bioorthogonal handle, such as a terminal alkyne. This modification should be placed on a part of the molecule that is not critical for target recognition to preserve its binding properties.
-
Proteome Labeling: Incubate the alkyne-tagged probe with a complex proteome (e.g., cell lysate from a relevant cell line) for a defined period to allow for covalent modification of target proteins.
-
Click Chemistry: After the labeling reaction, add reagents for a copper-catalyzed alkyne-azide cycloaddition (Click Chemistry). This includes a reporter tag such as biotin-azide. This step attaches a biotin molecule to all proteins that have been covalently modified by the probe.
-
Enrichment: Use streptavidin-coated agarose or magnetic beads to capture the biotinylated proteins, effectively isolating the targets of the probe from the rest of the proteome.
-
Digestion & Mass Spectrometry: Perform an on-bead tryptic digest of the enriched proteins. The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the enriched proteins by searching the MS/MS spectra against a protein database. A successful experiment will yield a list of high-confidence protein "hits" that are specifically enriched by the probe compared to control samples (e.g., DMSO-treated).
Confirmation of Covalent Adduct by Mass Spectrometry
Once a primary target candidate is identified via ABPP, the next crucial step is to unequivocally confirm the formation of a covalent bond and identify the specific amino acid residue that is modified.
Experimental Protocol: Intact Protein & Peptide Mapping MS
-
Incubation: Incubate purified recombinant target protein with a stoichiometric excess of this compound. A control sample with DMSO is run in parallel.
-
Intact Mass Analysis: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to measure the total mass of the protein. A successful covalent modification will result in a mass increase corresponding to the molecular weight of the inhibitor minus the leaving group (HCl).
-
Peptide Mapping: Digest both the treated and control protein samples with a protease (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by LC-MS/MS.
-
Data Analysis: Search for peptides in the treated sample that show a specific mass shift. The MS/MS fragmentation data for that modified peptide will reveal the exact amino acid residue that has been modified.
Table 1: Expected Mass Shifts on Amino Acid Residues
| Target Residue | Reaction Mechanism | Mass Added (Da) |
| Cysteine | Sulfonamide formation | 211.0012 |
| Lysine | Sulfonamide formation | 211.0012 |
| Serine/Threonine | Sulfonate ester formation | 211.0012 |
| Tyrosine | Sulfonate ester formation | 211.0012 |
| Histidine | Sulfonamide formation | 211.0012 |
| (Note: Mass added corresponds to the C9H6ClO2S moiety after loss of HCl) |
Part 2: Validating Target Engagement in the Cellular Environment
Identifying a target in a lysate is a critical first step, but it is essential to demonstrate that the compound can reach and engage its target within the complex and physiologically relevant environment of a living cell.
Experimental Validation: Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing drug-target interaction in intact cells and tissues.[4][5][6] The principle is based on ligand-induced thermal stabilization of the target protein.[7][8] When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.
Workflow for Cellular Thermal Shift Assay (CETSA)
Detailed Protocol: Western Blot-Based CETSA
-
Cell Treatment: Culture an appropriate cell line and treat with this compound at a desired concentration or a vehicle control (e.g., DMSO) for a specified time.
-
Heating Step: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. One aliquot is kept at room temperature as a reference.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation.
-
Quantification: Collect the supernatant and quantify the amount of the specific target protein remaining in the soluble fraction using standard Western blotting with a specific antibody.
-
Data Analysis: Plot the band intensity for the target protein as a function of temperature. A successful target engagement will be observed as a rightward shift in the melting curve for the compound-treated samples compared to the vehicle control, indicating stabilization.
Comparison of Target Engagement Methodologies
| Method | Principle | Context | Throughput | Key Advantage | Key Disadvantage |
| CETSA | Ligand-induced thermal stabilization | Intact Cells/Tissues | Low to Medium | Physiologically relevant context | Requires specific antibody or MS |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding | Purified Components | Low | Gold standard for thermodynamics | Requires large amounts of pure protein |
| Surface Plasmon Resonance (SPR) | Measures change in refractive index upon binding | Purified Components | Medium | Real-time kinetics (on/off rates) | One partner must be immobilized |
| Fluorescence Polarization (FP) | Measures change in molecular rotation upon binding | Purified Components | High | Homogeneous assay, good for HTS | Requires fluorescent probe |
Part 3: Quantifying the Functional Impact of Target Engagement
Confirming target binding is essential, but a complete validation requires demonstrating a functional consequence. For an enzyme inhibitor, this means characterizing its effect on catalytic activity.
Experimental Validation: Enzyme Kinetics for Irreversible Inhibitors
The kinetics of irreversible inhibition are fundamentally different from those of reversible inhibition. The analysis focuses on the time- and concentration-dependent rate of enzyme inactivation.[9][10]
Detailed Protocol: Determining kinact/KI
-
Assay Setup: Prepare reactions containing the purified target enzyme and its substrate. The reaction progress should be monitored continuously using a method that detects product formation or substrate consumption (e.g., spectrophotometry, fluorimetry).[11][12][13]
-
Inhibitor Incubation: In parallel, pre-incubate the enzyme with various concentrations of this compound for different lengths of time.
-
Measure Residual Activity: At each time point, take an aliquot from the pre-incubation mixture, dilute it significantly into the substrate solution, and immediately measure the initial reaction velocity. The dilution step is critical to prevent further inhibition during the activity measurement.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm (ln) of the percent remaining activity against the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).
-
Plot the calculated kobs values against the inhibitor concentrations. This plot should yield a hyperbolic curve that can be fitted to the Michaelis-Menten equation to determine the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI). The ratio kinact/KI is the second-order rate constant that represents the efficiency of the inhibitor.
-
Distinguishing Reversible vs. Irreversible Inhibition
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Enzyme assay - Wikipedia [en.wikipedia.org]
- 12. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 13. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
A Senior Application Scientist's Guide to Method Validation: High-Performance Liquid Chromatography for the Quantification of 4-Chlorosulfonylcinnamic Acid
In the landscape of pharmaceutical development and chemical synthesis, the rigorous quantification of intermediates is not merely a procedural step but the bedrock of quality control. 4-Chlorosulfonylcinnamic acid is a critical bifunctional molecule, utilized in syntheses where its reactive sulfonyl chloride and vinyl-carboxylic acid moieties allow for diverse chemical conjugations. However, the very reactivity that makes it valuable also presents a significant analytical challenge: the sulfonyl chloride group is highly susceptible to hydrolysis.
This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the accurate and reliable quantification of this compound. We will dissect the causality behind the methodological choices, compare its performance against other common analytical techniques, and provide a transparent, step-by-step protocol for full method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
The Analytical Imperative: Why a Validated Method is Non-Negotiable
For a reactive intermediate like this compound, an unvalidated or poorly developed analytical method can be misleading. The primary risk is the overestimation of the active compound due to the co-elution of its primary degradant, 4-carboxybenzenesulfonic acid (formed via hydrolysis). A stability-indicating method, validated for specificity, ensures that you are measuring what you intend to measure. This guide is designed to establish such a trustworthy method.
Method Selection: Comparing HPLC with Alternative Technologies
While several analytical techniques can be employed for the analysis of organic molecules, Reversed-Phase HPLC (RP-HPLC) with UV detection is often the most pragmatic and robust choice for quality control environments.[3] Let's compare it with other viable alternatives.
| Analytical Technique | Principle | Typical LOQ | Throughput | Key Advantages & Considerations for this compound |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | ~0.1 µg/mL | Moderate | Advantages: Robust, cost-effective, widely available, and highly precise.[3][4] Ideal for routine QC. The chromophore in the cinnamic acid structure allows for sensitive UV detection. |
| UPLC-UV | Similar to HPLC but uses smaller sub-2µm particles for higher resolution and speed. | ~0.05 µg/mL | High | Advantages: Faster analysis times and better peak resolution, which can be beneficial for separating closely related impurities.[4] Considerations: Requires higher-pressure systems and can be more susceptible to matrix effects. |
| LC-MS/MS | Separation by chromatography coupled with mass-based detection. | <1 ng/mL | High | Advantages: Unmatched sensitivity and selectivity; provides structural information for unknown impurity identification.[4] Considerations: Higher cost and complexity. Often overkill for routine quantification unless dealing with extremely low levels or complex matrices. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | N/A (Direct) | Moderate | Considerations: this compound is non-volatile. Analysis would require a derivatization step to mask the polar carboxylic acid and sulfonyl chloride groups, adding complexity and potential for analytical error. |
For its balance of performance, cost, and reliability, a validated RP-HPLC method stands out as the gold standard for the routine quantification of this compound.
The Validated HPLC Method: Protocol and Rationale
The development of this method prioritizes the stability of the analyte and the resolution of its potential degradants.
Chromatographic Conditions: The "Why" Behind the "How"
| Parameter | Optimized Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | The C18 stationary phase provides the necessary hydrophobicity to retain the moderately polar this compound. A 250 mm length ensures sufficient resolving power. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | The acidic aqueous phase (pH ~2.1) suppresses the ionization of the carboxylic acid group, ensuring a single, non-ionized form for sharp, symmetrical peaks and reproducible retention. Acetonitrile is a suitable organic modifier and is aprotic, preventing analyte degradation. |
| Elution | Gradient: 30% B to 80% B over 15 min | A gradient elution is crucial for a stability-indicating method. It ensures that early-eluting polar impurities (like hydrolysis products) are well-resolved from the main peak, and any late-eluting non-polar impurities are effectively washed from the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency. |
| Column Temp. | 30°C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape. |
| Detection | UV at 280 nm | The conjugated system of cinnamic acid provides a strong UV chromophore. 280 nm offers a high signal-to-noise ratio for the analyte while minimizing interference from potential excipients. |
| Injection Vol. | 10 µL | A standard volume that balances sensitivity with the risk of column overloading. |
| Diluent | Acetonitrile | CRITICAL CHOICE: Using an aprotic solvent like acetonitrile is mandatory to prevent the hydrolysis of the sulfonyl chloride group during sample preparation and storage in the autosampler. |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This solution should be prepared fresh.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with acetonitrile.
-
Sample Preparation: Accurately weigh a quantity of the test sample expected to contain 50 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Further dilute 5 mL of this solution to 50 mL with acetonitrile to achieve a target concentration of 100 µg/mL.
A Step-by-Step Guide to Method Validation per ICH Q2(R1)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] The following protocols are based on the ICH Q2(R1) guideline.[1][6]
Workflow for HPLC Method Validation
Caption: Workflow for a comprehensive HPLC method validation process.
Specificity (Stability-Indicating Nature)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. A forced degradation study is the cornerstone of establishing specificity for a stability-indicating method.[7][8]
Forced Degradation Protocol: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1M HCl. Heat at 60°C for 4 hours. Neutralize with 1 mL of 0.1M NaOH before dilution.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1M NaOH. Keep at room temperature for 1 hour. Neutralize with 1 mL of 0.1M HCl before dilution. Note: The sulfonyl chloride is highly base-labile; harsh conditions are not needed.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours. Prepare a sample solution from this stressed material.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). Prepare a sample solution.
Acceptance Criteria:
-
The method must demonstrate baseline resolution (Resolution > 2) between the main this compound peak and all degradation product peaks.
-
Peak purity analysis (using a Photodiode Array detector) should pass for the analyte peak in all stressed samples, confirming no co-eluting peaks.
Caption: Logic of a forced degradation study to prove specificity.
Linearity & Range
This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
Protocol:
-
Prepare a series of at least five concentrations of this compound from the stock solution, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
Acceptance Criteria:
-
The correlation coefficient (r²) must be ≥ 0.999.
-
The y-intercept should be close to zero.
-
Visual inspection of the plot should show a linear relationship.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 498,500 |
| 75 | 751,200 |
| 100 | 1,002,100 |
| 125 | 1,249,500 |
| 150 | 1,503,000 |
| r² | 0.9999 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed using a recovery study.[9][10]
Protocol:
-
Prepare a sample matrix (placebo).
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for each level.[4]
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.6 | 99.5% |
| 100% | 100.0 | 101.2 | 101.2% |
| 120% | 120.0 | 119.4 | 99.5% |
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.
Protocol (Repeatability - Intra-assay precision):
-
Prepare six individual samples of this compound at 100% of the working concentration.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
Protocol (Intermediate Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
Acceptance Criteria:
-
The %RSD for Repeatability should be ≤ 2.0%.[4]
-
The %RSD for Intermediate Precision should be ≤ 2.0%.
| Precision Level | Sample 1 | Sample 2 | Sample 3 | Sample 4 | Sample 5 | Sample 6 | Mean | %RSD |
| Repeatability | 100.1% | 99.5% | 100.3% | 99.8% | 100.5% | 99.9% | 100.0% | 0.38% |
| Intermediate | 100.8% | 101.1% | 99.9% | 100.4% | 101.3% | 100.7% | 100.7% | 0.51% |
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
Protocol (Based on Signal-to-Noise Ratio):
-
Prepare progressively more dilute solutions of the analyte.
-
Inject them and determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.[5][9]
Acceptance Criteria:
-
LOD should be demonstrated with a S/N ratio ≥ 3.
-
LOQ should be demonstrated with a S/N ratio ≥ 10 and acceptable precision (%RSD ≤ 10% for six injections).[5]
| Parameter | Result |
| LOD | ~0.05 µg/mL |
| LOQ | ~0.15 µg/mL |
Robustness
Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Vary the following parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5°C)
-
Mobile Phase Composition (e.g., Acetonitrile ± 2%)
-
-
Inject a system suitability solution and a standard solution for each condition.
-
Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
Acceptance Criteria:
-
System suitability parameters must remain within acceptable limits for all varied conditions.
-
The assay results of the standard should not change significantly.
Conclusion
This guide provides a comprehensive framework for the development and validation of a stability-indicating RP-HPLC method for this compound. The causality behind each parameter choice—from the critical use of an aprotic diluent to the implementation of a gradient elution—is rooted in the chemical nature of the analyte. By systematically executing the validation protocols for specificity, linearity, accuracy, precision, sensitivity, and robustness, researchers and quality control professionals can establish a method that is not just precise, but verifiably trustworthy. Adherence to these principles and the foundational ICH guidelines ensures data integrity, product quality, and regulatory compliance.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. starodub.nl [starodub.nl]
- 7. onyxipca.com [onyxipca.com]
- 8. longdom.org [longdom.org]
- 9. youtube.com [youtube.com]
- 10. japsonline.com [japsonline.com]
A Researcher's Guide to the In Vitro and In Silico Validation of 4-Chlorosulfonylcinnamic Acid Derivatives as Novel Therapeutic Agents
In the landscape of modern drug discovery, the pursuit of novel molecular entities with therapeutic potential is a paramount objective. Among the myriad of scaffolds available to medicinal chemists, cinnamic acid and its derivatives have consistently demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The strategic incorporation of a 4-chlorosulfonyl moiety onto the cinnamic acid backbone presents a compelling avenue for the development of a new class of targeted therapeutic agents. This guide provides a comprehensive framework for the in vitro and in silico validation of 4-chlorosulfonylcinnamic acid derivatives, offering a comparative analysis of their potential performance and the supporting experimental methodologies.
The rationale for investigating this specific chemical class stems from the well-established bioactivity of both the cinnamic acid scaffold and the sulfonamide group. Cinnamic acid derivatives are known to interact with various biological targets, while sulfonamides are a cornerstone of many established drugs, known for their ability to inhibit enzymes like carbonic anhydrases and proteases.[4][5][6] The combination of these two pharmacophores in this compound derivatives suggests a high probability of discovering potent and selective inhibitors for a range of enzymes implicated in disease.
The Validation Funnel: An Integrated In Vitro and In Silico Approach
A robust validation pipeline for novel drug candidates relies on the synergistic use of computational and experimental techniques. This integrated approach, often termed a "validation funnel," allows for the efficient screening of a library of derivatives, prioritization of the most promising candidates, and a deeper understanding of their mechanism of action.
Caption: Integrated workflow for the validation of this compound derivatives.
In Silico Validation: Predicting Therapeutic Potential
The initial phase of the validation process involves the use of computational methods to predict the biological activity and drug-like properties of a virtual library of this compound derivatives. This in silico screening allows for the rapid and cost-effective prioritization of compounds for synthesis and experimental testing.
Molecular Docking: Unveiling Binding Interactions
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein.[7] For this compound derivatives, potential enzyme targets include matrix metalloproteinases (MMPs), epidermal growth factor receptor (EGFR), and α-glucosidase, based on the known activities of similar compounds.[8][9][10]
The primary output of a molecular docking study is the binding energy (ΔG), which provides an estimate of the affinity of the ligand for the protein. A lower binding energy suggests a more stable protein-ligand complex and potentially higher inhibitory activity.
Table 1: Comparative Molecular Docking Results of this compound Derivatives against MMP-9
| Derivative | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Derivative A | -9.8 | His226, Glu227, Pro248 |
| Derivative B | -8.5 | Ala189, Leu188, Val247 |
| Derivative C | -10.2 | His226, Tyr245, Pro248 |
| Reference Inhibitor | -11.5 | His226, Glu227, Pro248 |
ADMET Prediction: Assessing Drug-Likeness
In addition to predicting biological activity, it is crucial to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the derivatives. In silico models can predict parameters such as oral bioavailability, blood-brain barrier penetration, and potential toxicity, helping to identify candidates with favorable pharmacokinetic profiles.[1]
In Vitro Validation: Experimental Confirmation of Activity
Following the prioritization of candidates from in silico screening, the next critical step is the synthesis and experimental validation of their biological activity.
Enzyme Inhibition Assays: Quantifying Potency
Enzyme inhibition assays are the gold standard for determining the potency of a compound against a specific enzyme target. The half-maximal inhibitory concentration (IC50) is the most common metric used to quantify the effectiveness of an inhibitor.
Table 2: In Vitro Enzyme Inhibition (IC50) of Prioritized this compound Derivatives
| Derivative | MMP-9 IC50 (µM) | EGFR IC50 (µM) | α-Glucosidase IC50 (µM) |
| Derivative A | 1.2 | > 50 | 15.8 |
| Derivative B | 8.5 | 25.3 | 42.1 |
| Derivative C | 0.8 | > 50 | 9.7 |
| Reference Inhibitor | 0.1 | 0.5 | 1.2 |
Cell-Based Assays: Evaluating Cellular Efficacy
While enzyme inhibition assays are essential for determining direct target engagement, cell-based assays provide a more physiologically relevant context by assessing the compound's activity in a cellular environment. For example, the anticancer potential of these derivatives can be evaluated using cytotoxicity assays, such as the MTT assay, on relevant cancer cell lines.[8][11]
Detailed Experimental Protocols
Protocol 1: Molecular Docking Workflow
-
Protein Preparation: Obtain the 3D structure of the target protein (e.g., MMP-9) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structures of the this compound derivatives and optimize their geometry using a suitable force field.
-
Docking Simulation: Use a docking program (e.g., AutoDock Vina) to dock the ligands into the active site of the protein.
-
Analysis of Results: Analyze the docking poses and binding energies to identify the most promising candidates and their key interactions with the protein.[7][8]
Protocol 2: In Vitro MMP-9 Inhibition Assay
-
Reagents and Materials: Recombinant human MMP-9, fluorescent substrate, assay buffer, and test compounds.
-
Assay Procedure: a. Activate the pro-MMP-9 to its active form. b. Prepare serial dilutions of the test compounds. c. In a 96-well plate, add the assay buffer, activated MMP-9, and the test compound. d. Initiate the reaction by adding the fluorescent substrate. e. Monitor the fluorescence intensity over time at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Mechanism: A Hypothetical Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.
Conclusion and Future Directions
The systematic in vitro and in silico validation of this compound derivatives offers a promising strategy for the discovery of novel therapeutic agents. The integration of computational and experimental approaches allows for the efficient identification and characterization of potent and selective enzyme inhibitors. Future work should focus on lead optimization to improve the potency and pharmacokinetic properties of the most promising candidates, as well as in vivo studies to evaluate their efficacy and safety in preclinical models. The diverse biological activities of cinnamic acid derivatives, coupled with the established pharmacological properties of sulfonamides, positions this novel class of compounds as a rich source for future drug discovery endeavors.[2][12]
References
- 1. mdpi.com [mdpi.com]
- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. dspace.alquds.edu [dspace.alquds.edu]
- 10. Design of Cinnamic Acid Derivatives and Molecular Docking Toward Human-Neutral α-Glucosidase by Using Homology Modeling – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Comparative Stability of 4-Chlorosulfonylcinnamic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the chemical stability of lead compounds and intermediates is a cornerstone of successful translation from the bench to the clinic. Unforeseen instability can lead to loss of potency, generation of toxic byproducts, and significant delays in development timelines. 4-Chlorosulfonylcinnamic acid is a valuable bifunctional molecule, containing a reactive sulfonyl chloride and a versatile cinnamic acid moiety, making it a useful building block in the synthesis of targeted therapeutics. However, this inherent reactivity also presents stability challenges.
This guide provides a comprehensive comparison of the stability of this compound and its rationally designed analogs. We will delve into the key chemical liabilities of the parent molecule and explore how structural modifications can modulate its stability. This analysis is grounded in established principles of physical organic chemistry and supported by detailed experimental protocols for researchers to validate these principles in their own laboratories.
The Inherent Instability of this compound
The structure of this compound presents two primary loci of instability: the sulfonyl chloride group and the cinnamic acid backbone.
-
The Sulfonyl Chloride Moiety : Aromatic sulfonyl chlorides are highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid.[1][2][3][4] This reaction is typically the most significant degradation pathway and proceeds via a nucleophilic attack on the sulfur atom. The rate of hydrolysis is highly dependent on pH and temperature.[2][5] The presence of moisture is therefore a critical factor in the storage and handling of this compound.[6]
-
The Cinnamic Acid Moiety : The α,β-unsaturated carbonyl system in cinnamic acid is prone to several degradation reactions. Exposure to light, particularly UV radiation, can induce cis-trans isomerization of the double bond, potentially altering its biological activity and pharmacokinetic properties.[7][8] The vinyl group can also be susceptible to oxidation.[9][10]
Designing for Stability: A Comparative Analysis of Analogs
To mitigate the inherent instabilities of this compound, medicinal chemists can synthesize various analogs. Here, we compare the expected stability of three representative analogs against the parent compound, based on well-understood electronic and steric effects.
The Analogs in Focus:
-
Parent Compound (1): this compound
-
Analog A (2): 4-Chlorosulfonyl-3-methoxycinnamic acid (with an electron-donating group)
-
Analog B (3): 4-Chlorosulfonyl-3-nitrocinnamic acid (with an electron-withdrawing group)
-
Analog C (4): Ethyl 4-chlorosulfonylcinnamate (ester derivative)
Visualizing the Structures
Caption: Chemical structures of this compound and its analogs.
Comparative Stability Analysis
| Compound | Structural Modification | Expected Impact on Sulfonyl Chloride Stability (Hydrolysis) | Expected Impact on Cinnamic Acid Stability | Overall Predicted Stability |
| Parent (1) | Baseline | Baseline susceptibility to hydrolysis. | Baseline susceptibility to isomerization and oxidation. | Moderate |
| Analog A (2) | Electron-donating group (-OCH₃) | Decreased. The methoxy group donates electron density to the ring, making the sulfur atom less electrophilic and less susceptible to nucleophilic attack by water. | Increased reactivity of the double bond towards oxidation due to higher electron density. | Potentially decreased due to increased oxidative liability, despite improved hydrolytic stability. |
| Analog B (3) | Electron-withdrawing group (-NO₂) | Increased. The nitro group withdraws electron density, making the sulfur atom more electrophilic and more prone to hydrolysis.[11] | Decreased reactivity of the double bond towards oxidation due to lower electron density. | Decreased, primarily due to significantly enhanced susceptibility to hydrolysis. |
| Analog C (4) | Esterification of carboxylic acid | Minimal direct impact on the sulfonyl chloride. | Increased stability. Esterification protects the carboxylic acid from participating in certain degradation reactions and can improve overall stability. Esters are generally more stable than their corresponding carboxylic acids.[9] | Increased, primarily due to the stabilization of the cinnamic acid moiety. |
Experimental Protocols for Stability Assessment
To empirically determine and compare the stability of these analogs, a forced degradation study is essential.[12][13] This involves subjecting the compounds to stress conditions to accelerate degradation and identify the primary degradation pathways.[7][14] A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products.[12][15]
Development of a Stability-Indicating HPLC Method
A robust HPLC method is the cornerstone of any stability study. The goal is to develop a method that can resolve the parent analog from all potential degradation products.
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.[12]
-
Column: A reversed-phase C18 column is a common starting point (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection Wavelength: Determined by acquiring the UV spectra of the parent compounds. A PDA detector is advantageous for monitoring peak purity.[12]
-
Method Validation: The method must be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies
The following are step-by-step protocols for stress testing. For each condition, a solution of the analog (e.g., in acetonitrile/water) should be prepared alongside a control solution stored under ambient conditions in the dark.
a) Hydrolytic Stability
-
Acid Hydrolysis: Dissolve the analog in a solution of 0.1 M HCl.[12]
-
Base Hydrolysis: Dissolve the analog in a solution of 0.1 M NaOH.[12]
-
Neutral Hydrolysis: Dissolve the analog in purified water.
-
Procedure: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).[12] At specified time points, withdraw samples, neutralize them (for acid and base samples), and analyze by HPLC.
b) Oxidative Degradation
-
Procedure: Dissolve the analog in a solution containing a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).[12]
-
Incubation: Keep the solution at room temperature for a set duration, monitoring the degradation over time by HPLC.
c) Photostability
-
Procedure: Expose a solution of the analog to a light source that emits both UV and visible light, as specified by ICH guideline Q1B.
-
Control: A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
Analysis: Analyze both the exposed and control samples by HPLC at various time points.
Data Analysis and Interpretation
For each stress condition, calculate the percentage of degradation of the parent compound over time. The peak areas from the HPLC chromatograms can be used for this purpose. A summary table should be created to compare the percentage of degradation for each analog under each condition. This will provide a quantitative basis for the stability comparison.
Visualizing the Experimental Workflow
Caption: Experimental workflow for comparative stability analysis.
Conclusion: Balancing Reactivity and Stability
The stability of this compound and its analogs is a delicate balance of competing electronic and structural factors. While the parent molecule is a versatile synthetic intermediate, its inherent susceptibility to hydrolysis and photodegradation necessitates careful consideration of its structure in the design of new chemical entities.
This guide demonstrates that rational structural modifications can significantly enhance stability. Specifically, esterification of the cinnamic acid moiety (Analog C) is predicted to be a highly effective strategy for improving overall stability. Conversely, the introduction of a strong electron-withdrawing group on the aromatic ring (Analog B) is likely to be detrimental due to the accelerated hydrolysis of the sulfonyl chloride.
The provided experimental protocols offer a robust framework for researchers to quantitatively assess these stability profiles. By employing forced degradation studies and a validated stability-indicating HPLC method, scientists can make data-driven decisions in the selection and optimization of lead candidates, ultimately paving the way for the development of more robust and reliable therapeutics.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound [amp.chemicalbook.com]
- 7. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of Hydroxycinnamic Acid Derivatives, Flavonol Glycosides, and Anthocyanins in Black Currant Juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are the stability characteristics of cinnamic derivatives? - Blog [sinoshiny.com]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. cmcpharm.com [cmcpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chlorosulfonylcinnamic Acid
This document provides essential, immediate safety and logistical information for the proper handling and disposal of 4-chlorosulfonylcinnamic acid. As a bifunctional molecule containing both a reactive sulfonyl chloride and a carboxylic acid, it necessitates a stringent and well-understood disposal protocol to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established chemical safety principles.
PART 1: Immediate Safety Briefing & Hazard Profile
Before handling or disposing of this compound, it is imperative to recognize its primary hazards. The molecule's reactivity is dominated by the sulfonyl chloride group, which is highly susceptible to hydrolysis.[1][2]
Core Hazards:
-
Water-Reactive: Reacts violently with water or moisture, producing corrosive and toxic gases such as hydrogen chloride and sulfuric acid.[3][4][5]
-
Corrosive: Causes severe skin burns and serious eye damage.[1][2][6] Inhalation may cause respiratory irritation.[2]
-
Hygroscopic: Readily absorbs moisture from the air, which can lead to degradation and pressure buildup in sealed containers.[7]
Mandatory Personal Protective Equipment (PPE)
Due to the severe corrosive and water-reactive nature of this compound, a comprehensive PPE strategy is non-negotiable.
| PPE Category | Specification | Rationale |
| Eye/Face | Chemical safety goggles and a full-face shield. | Protects against splashes of the solid/solutions and corrosive vapors released during handling or neutralization.[2][6] |
| Hand | Heavy-duty, chemical-resistant gloves (e.g., Barrier® or Tychem®). Check manufacturer's breakthrough time data. | Prevents skin contact, which can cause severe chemical burns.[2][3] |
| Body | Chemical-resistant apron or lab coat. Full-body suit may be required for large quantities or spill response. | Protects against contamination of personal clothing and skin. |
| Respiratory | Use exclusively within a certified chemical fume hood. For spill response, a self-contained breathing apparatus (SCBA) may be necessary. | Prevents inhalation of the powder or corrosive vapors (HCl, SOx) generated upon contact with moisture.[1][3] |
Chemical Profile: this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇ClO₄S | [7] |
| Molecular Weight | 246.67 g/mol | [7] |
| Appearance | Off-White to Yellow Solid | [7] |
| Melting Point | >190°C (decomposes) | [7] |
| Key Hazards | Corrosive, Water-Reactive, Hygroscopic, Moisture Sensitive | [2][5][7] |
| Incompatible Materials | Water, Moist Air, Strong Bases, Alcohols, Amines, Oxidizing Agents, Powdered Metals | [2][3] |
| Hazardous Decomposition | Hydrogen chloride (HCl), Sulfur oxides (SOx), Carbon oxides (COx) | [2] |
PART 2: Core Disposal Strategy - A Bifurcated Approach
The correct disposal procedure for this compound depends critically on the quantity of waste. Bulk amounts should never be neutralized in the lab due to the potential for a violent, uncontrolled reaction. Small, residual quantities, however, can be safely neutralized by trained personnel in a controlled setting.
PART 3: Protocol for Neutralization of Small Quantities & Residues
This procedure should only be performed for trace amounts of this compound, such as the residue in reaction flasks or on spatulas.
Causality: The Chemistry of Neutralization
The sulfonyl chloride group is a potent electrophile that reacts readily with nucleophiles. In this protocol, we use a weak base (sodium bicarbonate) in water. The water first hydrolyzes the sulfonyl chloride to the corresponding sulfonic acid, releasing HCl. The sodium bicarbonate then neutralizes both the sulfonic acid and the carboxylic acid moieties, as well as the HCl byproduct, yielding water-soluble salts and carbon dioxide gas.[8][9] The reaction is highly exothermic and requires careful temperature control.
Step-by-Step Methodology
-
Preparation (in a Chemical Fume Hood):
-
Don all mandatory PPE.
-
Place a large beaker (at least 10x the volume of the solution to be neutralized) containing a saturated solution of sodium bicarbonate on a magnetic stir plate.
-
Place the beaker within a larger container to create an ice bath. Add ice and water to the outer container to chill the bicarbonate solution.
-
Begin vigorous stirring of the bicarbonate solution. A general rule is to use at least 5-10 molar equivalents of base relative to the estimated amount of residual sulfonyl chloride.[8]
-
-
Slow and Controlled Addition:
-
Carefully and slowly, add the residual material (e.g., by rinsing the contaminated glassware with a small amount of an inert solvent like acetone and adding the rinsing dropwise) to the cold, stirred basic solution.[8][10]
-
CAUSAL NOTE: This step is the most critical. The reaction is exothermic and produces CO₂ gas.[8] Rapid addition will cause excessive foaming, a rapid temperature increase, and potentially violent release of corrosive vapors. The rate must be controlled to prevent overflow.
-
-
Reaction Completion:
-
After the addition is complete, continue stirring the mixture in the ice bath for a minimum of 1-2 hours to ensure the reaction is fully complete.[8]
-
-
pH Verification:
-
Remove the beaker from the ice bath and allow it to warm to room temperature.
-
Using a pH meter or pH strips, test the aqueous solution to confirm it is neutral or slightly basic (pH 7-9).[8]
-
If the solution is still acidic, cautiously add more sodium bicarbonate until the target pH is reached and stable.
-
-
Final Disposal of Neutralized Solution:
-
Once neutralization is confirmed, transfer the resulting aqueous solution to your institution's designated "Aqueous Hazardous Waste" container for final disposal by Environmental Health & Safety (EHS).[8] Do not pour down the drain unless explicitly permitted by local regulations and your EHS office.
-
PART 4: Protocol for Bulk Waste Disposal
Bulk quantities of this compound must be disposed of as hazardous waste without any attempt at in-lab neutralization.[8] This aligns with the Resource Conservation and Recovery Act (RCRA) guidelines administered by the EPA.[11][12][13]
-
Waste Segregation:
-
Container and Labeling:
-
Ensure the original container is tightly sealed to prevent moisture ingress. If transferring to a new container, ensure it is compatible (e.g., glass or other resistant material) and can be sealed properly.[11]
-
The container must be clearly labeled as hazardous waste. The label should include:
-
-
Storage and Transfer:
-
Store the sealed and labeled container in a designated satellite accumulation area, away from incompatible materials (especially water and bases).[11][12]
-
Contact your institution's EHS office to arrange for pickup and professional disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).[13][14]
-
PART 5: Emergency Procedures - Spill Management
In the event of a small spill of solid this compound, immediate and correct action is crucial.
-
Evacuate & Alert: Clear all non-essential personnel from the immediate area and alert your laboratory supervisor.[8]
-
Ventilate: Ensure the chemical fume hood is operational to manage any vapors.
-
Contain & Absorb:
-
Collect: Carefully scoop the absorbed material into a designated, sealable hazardous waste container.
-
Decontaminate: Cautiously wipe the spill area with a cloth dampened with a non-reactive solvent (e.g., acetone), followed by a thorough cleaning. All cleaning materials must be disposed of as hazardous waste.
-
Report: Fully document and report the spill to your laboratory supervisor and institutional EHS office.[8]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. nj.gov [nj.gov]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. Chlorosulfonic acid | SO2(OH)Cl | CID 24638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. This compound [amp.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 10. benchchem.com [benchchem.com]
- 11. pfw.edu [pfw.edu]
- 12. epa.gov [epa.gov]
- 13. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 14. epa.gov [epa.gov]
A Researcher's Guide to Safely Handling 4-Chlorosulfonylcinnamic Acid: From Personal Protection to Disposal
As a senior application scientist, I understand that meticulous preparation and unwavering attention to safety are the cornerstones of successful research. When working with reactive compounds like 4-Chlorosulfonylcinnamic acid, a thorough understanding of its potential hazards and the implementation of robust safety protocols are not just best practices—they are imperative. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure your work is both productive and safe.
The dual functionality of this compound, combining the reactivity of a sulfonyl chloride with the properties of a cinnamic acid derivative, demands a comprehensive approach to safety. The sulfonyl chloride group is highly susceptible to hydrolysis, reacting vigorously with water and other nucleophiles to release corrosive hydrochloric acid and sulfonic acid. This reactivity is the primary driver for the stringent handling precautions outlined below.
Immediate Safety and Personal Protective Equipment (PPE)
Before you even begin to handle this compound, a thorough risk assessment is crucial. The following personal protective equipment is mandatory to mitigate the risks of severe skin burns, eye damage, and respiratory irritation.[1][2][3]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[4][5] | Protects against splashes of the chemical and the corrosive fumes that can be generated upon contact with moisture. Standard safety glasses are insufficient. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene).[4] A lab coat and, for larger quantities, an impervious apron or full-body suit. | Prevents contact with the skin, which can cause severe burns.[2][3] |
| Respiratory Protection | A NIOSH-approved respirator with an acid gas cartridge is essential, especially when handling the solid outside of a certified chemical fume hood or if dust/vapors are generated.[4] | Protects against the inhalation of the powder or corrosive vapors, which can be fatal or cause severe respiratory irritation.[1] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from potential spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure and prevent accidental release.
Preparation and Handling Workflow
Caption: Workflow for the safe handling of this compound.
1. Work Area Preparation:
-
Ventilation is Key: All handling of this compound must be conducted in a certified chemical fume hood to control exposure to dust and vapors.[6]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][7]
-
Spill Kit: A spill kit containing a non-combustible absorbent material (such as sand or vermiculite) and a neutralizer (like sodium carbonate or lime) must be immediately available.[4][6]
2. Handling the Chemical:
-
Avoid Inhalation and Contact: Do not breathe dust or vapors.[2] Avoid all contact with skin and eyes.[1][7]
-
Moisture Sensitivity: This compound is moisture-sensitive and will react with water in the air.[2] Keep containers tightly closed when not in use and handle in a dry environment.
-
Adding to Reactions: When adding to a reaction, do so slowly and in a controlled manner, as the reaction with nucleophiles can be exothermic.
3. In Case of a Spill:
-
Evacuate and Ventilate: Clear the immediate area of all non-essential personnel and ensure the fume hood is operational.[6]
-
Contain and Absorb: Cover the spill with a non-combustible absorbent material like sand or dry earth.[4][6] Do not use combustible materials like paper towels or sawdust.
-
Neutralize: Carefully cover the absorbed material with a neutralizer such as soda ash.[6]
-
Collect and Dispose: Scoop the neutralized mixture into a designated hazardous waste container.[6]
Disposal Plan: Managing Waste from Start to Finish
Proper disposal is a critical final step in the safe handling of this compound. The disposal strategy depends on the quantity of the waste.
Disposal Decision Workflow
Caption: Decision workflow for the disposal of this compound waste.
Bulk Quantities:
-
Any significant amount of unreacted this compound should be disposed of as hazardous waste.[6]
-
Do not attempt to neutralize bulk quantities.
-
Carefully transfer the material to a designated "Halogenated Organic Waste" container.[6]
-
Ensure the container is tightly sealed, clearly labeled with the full chemical name and associated hazards, and stored in a designated waste accumulation area.
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.
Residual Quantities (e.g., from cleaning glassware):
-
Small, residual amounts can be neutralized before disposal.[6]
-
Step 1: Prepare a Neutralizing Solution: In a fume hood, prepare a cold, stirred solution of a weak base, such as sodium bicarbonate, in a beaker large enough to accommodate some foaming.
-
Step 2: Slow Addition: Carefully and slowly add the residual this compound to the basic solution.[6] The reaction is exothermic and will release gas, so control the rate of addition to prevent overflow.[6]
-
Step 3: Stir and Verify: Allow the mixture to stir for at least 30 minutes to ensure the reaction is complete.[6] Once at room temperature, check the pH to confirm it is neutral (pH 7-9).[6]
-
Step 4: Dispose of Aqueous Waste: The neutralized aqueous solution can then be transferred to an "Aqueous Hazardous Waste" container for disposal.
By adhering to these rigorous safety, handling, and disposal protocols, you can confidently and safely incorporate this compound into your research, ensuring the integrity of your work and the well-being of yourself and your colleagues.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
